Product packaging for Pyruvate(Cat. No.:CAS No. 57-60-3)

Pyruvate

カタログ番号: B1213749
CAS番号: 57-60-3
分子量: 87.05 g/mol
InChIキー: LCTONWCANYUPML-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Pyruvate, the conjugate base of pyruvic acid, is a central and versatile metabolite at the intersection of multiple biochemical pathways, making it an essential reagent for life science research . It is a three-carbon alpha-ketoacid produced as the end product of glycolysis, where one glucose molecule yields two this compound molecules . In the presence of oxygen, this compound is transported into the mitochondrial matrix and undergoes oxidative decarboxylation by the this compound dehydrogenase complex (PDC) to form acetyl-CoA, the primary substrate for the tricarboxylic acid (TCA) cycle to drive cellular energy production . Under anaerobic conditions, this compound is reduced to lactate, regenerating NAD+ to allow glycolysis to continue . Its key research applications stem from its fundamental roles. This compound is a critical precursor in biosynthetic processes, serving as a substrate for gluconeogenesis, and can be converted to the amino acid alanine via transamination . The enzyme this compound carboxylase carboxylates it to oxaloacetate, an essential anaplerotic reaction that replenishes TCA cycle intermediates . In biotechnology, this compound is a foundational metabolite for the microbial fermentation and bio-production of various chemicals, including D-lactate, amino acids, and alcohols . Furthermore, exogenous this compound is studied for its antioxidant properties, as it can directly scavenge reactive oxygen species (ROS) like hydrogen peroxide, providing cytoprotective effects in cell culture models . This combination of properties makes high-purity this compound an indispensable tool for research in metabolism, cell biology, cancer biology, and industrial biotechnology. For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3O3- B1213749 Pyruvate CAS No. 57-60-3

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

57-60-3

分子式

C3H3O3-

分子量

87.05 g/mol

IUPAC名

2-oxopropanoate

InChI

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/p-1

InChIキー

LCTONWCANYUPML-UHFFFAOYSA-M

SMILES

CC(=O)C(=O)[O-]

正規SMILES

CC(=O)C(=O)[O-]

他のCAS番号

57-60-3

同義語

Acid, Pyruvic
Pyruvate
Pyruvic Acid

製品の起源

United States

Canonical Pathways of Pyruvate Metabolism and Interconversions

Glycolytic Production of Pyruvate

This compound is the final product of glycolysis, a ten-step cytosolic pathway that converts one molecule of glucose into two molecules of this compound. wikipedia.org This process yields a net gain of ATP and NADH, providing energy for the cell. The formation of this compound from phosphoenolthis compound (B93156) (PEP) is the terminal and one of the most energetically significant steps of this pathway.

The final step of glycolysis is catalyzed by the enzyme this compound kinase (PK), which facilitates the transfer of a phosphoryl group from phosphoenolthis compound (PEP) to adenosine (B11128) diphosphate (B83284) (ADP), yielding this compound and adenosine triphosphate (ATP). proteopedia.org This reaction is crucial for the net energy gain in glycolysis.

The catalytic mechanism involves two main steps and requires the presence of specific cations:

Phosphoryl Transfer : The β-phosphoryl oxygen of ADP performs a nucleophilic attack on the phosphorus atom of PEP. This direct transfer results in the formation of ATP and an intermediate, enolthis compound. proteopedia.org The reaction is facilitated by the presence of a divalent cation, typically Mg²⁺, which coordinates with the ADP, and a monovalent cation, usually K⁺, which helps to stabilize the enzyme's active conformation. ebi.ac.uk

Tautomerization : The enolthis compound intermediate is unstable and rapidly and non-enzymatically tautomerizes to the more stable keto form, this compound. proteopedia.org

Regulation of this compound kinase is essential for controlling the glycolytic flux. It is achieved through both allosteric modulation and covalent modification. nih.govjackwestin.com

Allosteric Regulation : The activity of PK is finely tuned by various cellular metabolites. Fructose-1,6-bisphosphate (FBP), an intermediate from earlier in the glycolytic pathway, acts as a potent allosteric activator. nih.gov This is a classic example of feed-forward activation, ensuring that once the committed step of glycolysis is passed, the pathway proceeds to completion. Conversely, high concentrations of ATP and the amino acid alanine (B10760859) act as allosteric inhibitors, signaling that the cell has an adequate energy supply or sufficient biosynthetic precursors. jackwestin.com

Covalent Modification : In the liver, the L-isozyme of this compound kinase is also regulated by phosphorylation. When blood glucose levels are low, the hormone glucagon (B607659) triggers a signaling cascade that leads to the phosphorylation of this compound kinase, rendering it less active. jackwestin.com This inhibition prevents the liver from consuming glucose via glycolysis when it is needed by other tissues, such as the brain. Dephosphorylation reactivates the enzyme. jackwestin.com

Regulator Type of Regulation Effect on this compound Kinase Activity Physiological Significance
Fructose-1,6-bisphosphate (FBP) Allosteric ActivatorIncreasesFeed-forward activation to promote glycolytic flux. nih.gov
ATP Allosteric InhibitorDecreasesSignals high cellular energy charge, slowing glycolysis. jackwestin.com
Alanine Allosteric InhibitorDecreasesSignals an abundance of biosynthetic precursors. jackwestin.com
Phosphorylation (L-isozyme) Covalent ModificationDecreases (Inactivates)Prevents liver from using glucose when blood glucose is low. jackwestin.com

The reaction catalyzed by this compound kinase is characterized by a large, negative change in Gibbs free energy (ΔG) under physiological conditions, making it essentially irreversible. nih.gov While the standard free energy change (ΔG°') is -31.4 kJ/mol, the actual free energy change (ΔG) in erythrocytes is approximately -25 kJ/mol. berkeley.edu

This significant release of free energy is primarily due to the tautomerization of the initial product, enolthis compound, into this compound. The enol form is thermodynamically unstable, and its conversion to the more stable keto form is highly exergonic. This large negative ΔG pulls the preceding, less favorable reactions of glycolysis forward and ensures that the pathway proceeds toward this compound formation. nih.gov

The irreversibility of the this compound kinase reaction, along with the hexokinase and phosphofructokinase-1 reactions, serves as a key regulatory point in glycolysis. nih.gov Because this step cannot easily be reversed, the synthesis of glucose from this compound (gluconeogenesis) must employ a different set of enzymes to bypass this energetic barrier. The net energy yield from the conversion of one molecule of glucose to two molecules of this compound in glycolysis is two molecules of ATP and two molecules of NADH. nih.gov

Oxidative Decarboxylation of this compound to Acetyl-CoA: The this compound Dehydrogenase Complex (PDC)

In aerobic conditions, this compound is transported from the cytosol into the mitochondrial matrix. There, it undergoes oxidative decarboxylation to form acetyl-CoA, a reaction catalyzed by the this compound Dehydrogenase Complex (PDC). wikipedia.org This reaction is a critical link between glycolysis and the citric acid cycle, committing the carbon atoms of carbohydrates to either oxidation for energy or synthesis into fatty acids. nih.gov

The PDC is a massive, highly organized multienzyme complex composed of multiple copies of three core enzymes. proteopedia.org In mammals, this structure is built around a central core. nih.gov

E1 (this compound Dehydrogenase) : This component is responsible for the decarboxylation of this compound. Mammalian E1 is a heterotetramer of two α and two β subunits (α₂β₂). proteopedia.org

E2 (Dihydrolipoyl Transacetylase) : E2 forms the structural core of the complex. In eukaryotes, this core consists of 60 E2 molecules arranged in the shape of a pentagonal dodecahedron. nih.govnih.gov E2 also contains the lipoamide (B1675559) swinging arm that transfers intermediates between the active sites.

E3 (Dihydrolipoyl Dehydrogenase) : E3 is responsible for regenerating the oxidized form of the lipoamide cofactor. It is a homodimer. wikipedia.org

E3 Binding Protein (E3BP) : In eukaryotes, an additional protein, E3BP, is present in the core and is required to anchor the E3 enzyme to the E2 core. nih.gov

Component Enzyme Name Primary Function
E1 This compound DehydrogenaseDecarboxylates this compound.
E2 Dihydrolipoyl TransacetylaseForms the structural core and transfers the acetyl group to CoA. proteopedia.org
E3 Dihydrolipoyl DehydrogenaseRe-oxidizes the lipoamide cofactor. proteopedia.org
E3BP E3 Binding ProteinAnchors E3 to the E2 core in eukaryotes. nih.gov

The conversion of this compound to acetyl-CoA by the PDC involves a sequence of five distinct reactions that require five different coenzymes. themedicalbiochemistrypage.org Three of these coenzymes are prosthetic groups, tightly bound to the enzymes (TPP, lipoamide, FAD), while two act as co-substrates (CoA, NAD⁺). mhmedical.com

The catalytic cycle proceeds as follows:

Decarboxylation : this compound binds to the thiamine (B1217682) pyrophosphate (TPP) cofactor on the E1 subunit and is decarboxylated, releasing CO₂. This forms a hydroxyethyl-TPP intermediate. quizlet.com

Oxidation and Transfer : The hydroxyethyl (B10761427) group is oxidized to an acetyl group and simultaneously transferred from TPP to the oxidized lipoamide arm of the E2 subunit. The lipoamide's disulfide bond is reduced in the process, and the acetyl group is attached via a high-energy thioester bond. quizlet.com

Acetyl-CoA Formation : The E2 subunit catalyzes the transfer of the acetyl group from the lipoamide arm to the thiol group of coenzyme A (CoA), forming acetyl-CoA and leaving a fully reduced dihydrolipoamide (B1198117). wikipedia.org Acetyl-CoA is then released from the enzyme complex.

Re-oxidation of Lipoamide : The reduced dihydrolipoamide arm swings to the active site of the E3 subunit. Here, it is re-oxidized back to its disulfide form by transferring electrons to the FAD cofactor, producing FADH₂. quizlet.com

Regeneration of FAD : The FADH₂ on E3 is re-oxidized to FAD by transferring its electrons to NAD⁺, forming NADH and H⁺. quizlet.com The enzyme complex is now reset for another catalytic cycle.

Cofactor Vitamin Precursor Associated Enzyme Role in Catalytic Cycle
Thiamine Pyrophosphate (TPP) Thiamine (B1)E1Binds and decarboxylates this compound. brainly.com
Lipoamide (Lipoic Acid) N/AE2Accepts the hydroxyethyl group and transfers it as an acetyl group. brainly.com
Coenzyme A (CoA) Pantothenic Acid (B5)E2Accepts the acetyl group to form acetyl-CoA. brainly.com
Flavin Adenine (B156593) Dinucleotide (FAD) Riboflavin (B2)E3Accepts electrons from reduced lipoamide. brainly.com
Nicotinamide (B372718) Adenine Dinucleotide (NAD⁺) Niacin (B3)E3Final electron acceptor, forming NADH. brainly.com

In eukaryotes, the PDC is a key site of regulation and is tightly controlled by covalent modification through a phosphorylation-dephosphorylation cycle. wikipedia.org This regulation is mediated by two dedicated enzymes that are associated with the complex:

This compound Dehydrogenase Kinase (PDK) : PDK phosphorylates specific serine residues on the α-subunit of the E1 component. nih.gov This phosphorylation, which uses ATP, leads to the inactivation of the E1 enzyme and consequently the entire PDC. researchgate.net PDK itself is allosterically activated by high ratios of ATP/ADP, NADH/NAD⁺, and acetyl-CoA/CoA. wikipedia.org These are all indicators of a high energy state, thus high levels of these molecules signal that further production of acetyl-CoA is not needed, leading to the shutdown of the PDC.

This compound Dehydrogenase Phosphatase (PDP) : PDP reverses the action of PDK by removing the phosphate (B84403) groups from the E1 subunit, thereby activating the complex. nih.govresearchgate.net PDP is stimulated by Ca²⁺ ions, which is particularly important in muscle tissue where an increase in cytosolic calcium during contraction signals a need for increased energy production through the citric acid cycle. wikipedia.org

This regulatory mechanism ensures that the conversion of this compound to acetyl-CoA is carefully controlled, matching the flux through the citric acid cycle to the cell's immediate energetic and biosynthetic needs. nih.gov

Allosteric and Feedback Control of PDC Activity

The this compound Dehydrogenase Complex (PDC) is a critical mitochondrial multienzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible oxidation of this compound to acetyl-CoA, NADH, and CO2. matthey.com Its activity is meticulously regulated to match cellular energy demands, primarily through allosteric control and feedback inhibition.

The primary regulators of PDC activity are its own products and substrates, which signal the cell's energetic state. gauthmath.com High ratios of NADH/NAD+ and acetyl-CoA/CoA act as potent allosteric inhibitors of the complex. gauthmath.comnih.gov An accumulation of NADH, indicating a high energy charge and sufficient reducing equivalents, directly inhibits the E3 component of the complex, dihydrolipoyl dehydrogenase. matthey.comnih.gov Similarly, an abundance of acetyl-CoA, the end product of the PDC reaction, inhibits the E2 component, dihydrolipoyl transacetylase, by competing with coenzyme A. nih.gov This product inhibition is a primary mechanism for downregulating PDC flux, accounting for a significant portion of its control under physiological conditions. matthey.com

In addition to direct allosteric inhibition of the core enzymes, the activity of the mammalian PDC is controlled by a phosphorylation/dephosphorylation cycle mediated by specific kinases (PDK) and phosphatases (PDP). matthey.comgauthmath.com The products of the PDC reaction, NADH and acetyl-CoA, also act as allosteric activators of PDK. ebi.ac.uk This activation leads to the phosphorylation and subsequent inactivation of the E1 component of the PDC, this compound dehydrogenase. ebi.ac.uk Conversely, the substrates of the PDC, such as this compound, act as inhibitors of PDK, thereby promoting the active, dephosphorylated state of the PDC. sciencequery.com This dual regulatory mechanism ensures that when energy levels are high (indicated by elevated NADH and acetyl-CoA), the PDC is switched off to conserve glucose and this compound. gauthmath.comnih.gov

Carboxylation of this compound to Oxaloacetate: this compound Carboxylase (PC)

This compound carboxylase (PC) is a biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of this compound to form oxaloacetate, a key anaplerotic reaction. dovemed.comwikipedia.org This enzyme plays a crucial role in intermediary metabolism, particularly in gluconeogenesis and the replenishment of TCA cycle intermediates. wikipedia.org

Biotin-Dependent Reaction Mechanism and ATP Requirement

The catalytic mechanism of this compound carboxylase is a two-step process that occurs at two spatially distinct active sites within the enzyme. uwec.edu The reaction is fundamentally dependent on a covalently attached biotin (B1667282) prosthetic group, which acts as a mobile carboxyl group carrier. uwec.edu

The first partial reaction involves the carboxylation of the biotin cofactor. uwec.edu This step requires the hydrolysis of ATP to provide the necessary energy. dovemed.com Bicarbonate is activated by ATP to form a carboxyphosphate (B1215591) intermediate, which then carboxylates the biotin moiety. uwec.edu This reaction takes place in the biotin carboxylation (BC) domain of the enzyme.

In the second partial reaction, the carboxyl group is transferred from the now-carboxylated biotin to this compound, generating oxaloacetate. dovemed.comuwec.edu This occurs in the carboxyltransferase (CT) domain. The long, flexible arm of the biotin carrier domain (BCCP) facilitates the movement of the biotin between the BC and CT active sites. uwec.edu

Role in Gluconeogenesis and Anaplerosis of the Tricarboxylic Acid (TCA) Cycle

This compound carboxylase serves two major metabolic functions: gluconeogenesis and anaplerosis. uwec.edu In gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, PC catalyzes the first committed step. It converts this compound to oxaloacetate within the mitochondria. uwec.edu This oxaloacetate is then a precursor for the synthesis of phosphoenolthis compound, a key intermediate in the gluconeogenic pathway. uwec.edu This function is particularly vital in the liver and kidney for maintaining blood glucose levels during periods of fasting.

The anaplerotic role of PC is essential for replenishing intermediates of the TCA cycle that are withdrawn for various biosynthetic purposes, such as the synthesis of amino acids or heme. uwec.edu By producing oxaloacetate, PC ensures that the concentration of TCA cycle intermediates remains sufficient to maintain the cycle's activity, which is central to cellular energy production. dovemed.com

Allosteric Activation by Acetyl-CoA and Other Modulators

The activity of this compound carboxylase is tightly regulated by allosteric modulators, with acetyl-CoA being the most significant activator. The binding of acetyl-CoA to an allosteric site on the enzyme induces a conformational change that enhances its catalytic activity. This activation is crucial for metabolic regulation, as an accumulation of acetyl-CoA signals a state of energy surplus. Under these conditions, directing this compound towards oxaloacetate synthesis serves to either increase the capacity of the TCA cycle or to fuel gluconeogenesis.

The allosteric activation by acetyl-CoA primarily affects the first partial reaction, enhancing the rate of ATP cleavage and the carboxylation of biotin. In addition to acetyl-CoA, other molecules can modulate PC activity. For instance, L-aspartate can act as an allosteric feedback inhibitor, particularly in microbial and fungal species.

Reductive Fates of this compound

Lactate (B86563) Formation by Lactate Dehydrogenase (LDH)

Under anaerobic conditions, or when the rate of glycolysis exceeds the oxidative capacity of the TCA cycle, this compound is reduced to lactate. This reaction is catalyzed by the enzyme lactate dehydrogenase (LDH) and is a critical step in anaerobic glycolysis.

The conversion of this compound to lactate is a reversible reaction that involves the concomitant oxidation of NADH to NAD+. The reaction is as follows:

This compound + NADH + H+ ↔ Lactate + NAD+

The primary metabolic significance of this reaction is the regeneration of NAD+, which is essential for the continuation of glycolysis. The glyceraldehyde-3-phosphate dehydrogenase step in glycolysis requires NAD+ as a cofactor. By oxidizing NADH to NAD+, LDH allows ATP production via glycolysis to proceed in the absence of oxygen.

LDH is a cytoplasmic enzyme found in nearly all living cells. The direction of the LDH reaction is influenced by the relative concentrations of this compound and lactate, as well as the cellular NADH/NAD+ ratio. At high concentrations of lactate, the enzyme can exhibit feedback inhibition, slowing the conversion of this compound to lactate.

Ethanol (B145695) Fermentation in Yeast and Microorganisms

In yeast and some other microorganisms, under anaerobic conditions, this compound is converted to ethanol and carbon dioxide in a two-step process. libretexts.org This pathway, known as alcoholic fermentation, also serves to regenerate NAD+ for glycolysis. echemi.com

The first step is the decarboxylation of this compound to acetaldehyde (B116499) and carbon dioxide, a reaction catalyzed by the enzyme this compound decarboxylase. wikipedia.org This enzyme requires thiamine pyrophosphate (TPP) and magnesium as cofactors. wikipedia.orgbu.edu

This compound → Acetaldehyde + CO₂

In the second step, acetaldehyde is reduced to ethanol by the enzyme alcohol dehydrogenase, which oxidizes NADH to NAD+. nih.gov

Acetaldehyde + NADH + H+ → Ethanol + NAD+

This process is fundamental to the production of alcoholic beverages and the rising of bread dough, where the CO₂ produced causes the dough to expand. wikipedia.orgbu.edu While this two-step pathway is common in yeasts like Saccharomyces cerevisiae, some bacteria utilize a three-step pathway where this compound is first converted to acetyl-CoA. nih.govresearchgate.net

Other Niche Reductive Pathways of this compound

While lactate and ethanol fermentation are the most well-known reductive fates of this compound, various microorganisms have evolved other fermentation pathways to regenerate NAD+ under anaerobic conditions. These pathways lead to a diverse array of end products. The specific pathway utilized depends on the organism and the environmental conditions. These alternative pathways are crucial for the metabolic diversity observed in the microbial world.

Transamination of this compound to Alanine: Alanine Aminotransferase (ALT)

This compound can be interconverted with the amino acid L-alanine through a transamination reaction catalyzed by alanine aminotransferase (ALT), also known as serum glutamate-pyruvate transaminase (SGPT). wikipedia.org This enzyme is found in various tissues but is particularly abundant in the liver. wikipedia.orgresearchgate.net

Reversible Reaction Mechanism and Pyridoxal (B1214274) Phosphate Dependence

The reaction catalyzed by ALT is a reversible transamination. wikipedia.org It involves the transfer of an amino group from L-alanine to α-ketoglutarate. The products of this reaction are this compound and L-glutamate. wikipedia.orgeclinpath.com

L-alanine + α-ketoglutarate ⇌ this compound + L-glutamate

This reaction is crucial for the alanine cycle, which facilitates the transport of nitrogen from muscles to the liver.

Like all aminotransferases, ALT requires pyridoxal 5'-phosphate (P-5'-P), a derivative of vitamin B6, as a coenzyme. wikipedia.orgnih.gov The P-5'-P is transiently converted to pyridoxamine (B1203002) phosphate during the reaction as it accepts the amino group from alanine before transferring it to α-ketoglutarate. wikipedia.orgnih.gov

Table 2: Summary of Canonical this compound Metabolism Pathways

PathwayKey Enzyme(s)Reactant(s) from this compoundProduct(s)Primary Function
Lactate FermentationLactate Dehydrogenase (LDH)This compound, NADHLactate, NAD+NAD+ regeneration for anaerobic glycolysis letstalkacademy.com
Ethanol FermentationThis compound Decarboxylase, Alcohol DehydrogenaseThis compound, NADHEthanol, CO₂, NAD+NAD+ regeneration in yeast and microorganisms libretexts.org
TransaminationAlanine Aminotransferase (ALT)This compound, L-glutamateL-alanine, α-ketoglutarateAmino acid metabolism, nitrogen transport wikipedia.org

Role in Amino Acid Metabolism and Nitrogen Shuttle Mechanisms

This compound holds a pivotal position at the crossroads of carbohydrate and amino acid metabolism. nih.gov Its carbon skeleton is readily interchangeable with that of several amino acids, making it a key intermediate in their synthesis and breakdown. This metabolic flexibility is central to the body's ability to manage protein turnover and transport nitrogen between tissues.

The most direct and significant link between this compound and amino acid metabolism is its reversible conversion to L-alanine. This reaction is a classic example of transamination, catalyzed by the enzyme alanine aminotransferase (ALT), also known as serum glutamate-pyruvate transaminase (SGPT). wikipedia.orgcreative-proteomics.comnih.gov ALT facilitates the transfer of an amino group from L-glutamate to this compound, yielding L-alanine and α-ketoglutarate. wikipedia.orghumanitas.netwikilectures.eu The reaction is reversible and requires pyridoxal phosphate (a derivative of vitamin B6) as a coenzyme. wikipedia.org

L-Glutamate + this compound ⇌ α-Ketoglutarate + L-Alanine wikipedia.org

This single reaction is fundamental to nitrogen shuttle mechanisms. nih.gov In peripheral tissues, particularly skeletal muscle, amino groups from the catabolism of various amino acids are collected by glutamate (B1630785). nih.govquora.com Glutamate then donates its amino group to this compound, forming alanine. nih.govquora.com Alanine, a neutral and easily transportable amino acid, is released into the bloodstream and travels to the liver. creative-proteomics.comnih.gov In the liver, ALT catalyzes the reverse reaction, regenerating this compound and transferring the amino group to α-ketoglutarate, reforming glutamate. creative-proteomics.com This process allows for the safe, non-toxic transport of nitrogen from muscles to the liver for disposal via the urea (B33335) cycle. youtube.com

Beyond its direct relationship with alanine, this compound's carbon backbone is also a destination for the catabolism of other amino acids. wikilectures.eu These include:

Serine: The enzyme serine dehydratase can directly convert serine to this compound. nih.govnih.govyoutube.com

Cysteine: Cysteine can be catabolized through several pathways to yield this compound. nih.govamanote.com

Glycine (B1666218): Glycine can be converted to serine, which is then transformed into this compound. wikilectures.euyoutube.com

Tryptophan: The breakdown of tryptophan can produce alanine, which is subsequently converted to this compound. youtube.com

This convergence of metabolic pathways underscores this compound's role as a central collection point for the carbon skeletons of several "glucogenic" amino acids, meaning they can be used to synthesize glucose. wikilectures.eu

The Glucose-Alanine Cycle (Cahill Cycle)

The Glucose-Alanine Cycle, or Cahill Cycle, is a vital inter-organ metabolic loop that links the muscles and the liver. creative-proteomics.comnih.gov It serves the dual purpose of transporting nitrogen from the muscles to the liver and recycling the carbon skeletons of amino acids to support glucose production. nih.gov The cycle is particularly active during periods of fasting or prolonged exercise when muscle protein is catabolized for energy.

The cycle can be broken down into the following key steps:

StepLocationProcess
1 Muscle During exercise or fasting, muscle protein is broken down. The amino groups from the resulting amino acids are transferred to glutamate.
2 Muscle Through the action of alanine aminotransferase (ALT), the amino group from glutamate is transferred to this compound (derived from glycolysis), forming alanine. quora.comnih.gov
3 Bloodstream Alanine is released from the muscle into the blood and transported to the liver. creative-proteomics.com
4 Liver In the liver, ALT reverses the process, transferring the amino group from alanine to α-ketoglutarate. This regenerates this compound and forms glutamate. creative-proteomics.comnih.gov
5 Liver The amino group from glutamate is subsequently released as ammonia (B1221849) (NH₄⁺), which enters the urea cycle to be safely converted into urea for excretion. nih.gov
6 Liver The regenerated this compound is used as a primary substrate for gluconeogenesis, the synthesis of new glucose. creative-proteomics.comnih.gov
7 Bloodstream The newly synthesized glucose is released from the liver into the blood and is taken up by the muscles to be used as fuel, thus completing the cycle. nih.gov

The Glucose-Alanine Cycle provides a crucial mechanism for muscles to eliminate nitrogen waste while simultaneously replenishing their energy supply. youtube.com By converting this compound to alanine, the muscle exports not only a nitrogen carrier but also a key gluconeogenic precursor to the liver. This ensures that the carbon skeletons from amino acid breakdown are not wasted but are efficiently recycled back into glucose, the primary fuel for muscle contraction. nih.gov

Regulatory Mechanisms Governing Pyruvate Flux and Enzyme Activity

Allosteric Control of Pyruvate-Interacting Enzymes

Allosteric regulation involves the binding of effector molecules to a site on an enzyme distinct from the active site, inducing conformational changes that alter the enzyme's catalytic activity. This provides a rapid and reversible means of modulating enzyme function in response to changes in intracellular metabolite concentrations.

Feedback and Feedforward Regulation of this compound Kinase by Fructose-1,6-bisphosphate (FBP), ATP, and Alanine (B10760859)

This compound kinase (PK) catalyzes the final, irreversible step of glycolysis, converting phosphoenolthis compound (B93156) (PEP) to this compound with the concomitant production of ATP. Its activity is subject to significant allosteric regulation.

Fructose-1,6-bisphosphate (FBP), an intermediate produced earlier in the glycolytic pathway, acts as a potent positive allosteric effector of this compound kinase, particularly for the L and A isozymes found in liver and adipose tissue, respectively. This is a classic example of feedforward activation, where an increase in substrate concentration (represented by FBP) signals the downstream enzyme (PK) to increase its activity, thereby accelerating glycolytic flux. FBP binding promotes a conformational change in PK from a less active T-state to a more active R-state, increasing the enzyme's affinity for its substrate, PEP. Research indicates that FBP binding induces conformational changes among active-site sidechains through a mechanism likely involving significant domain motions.

Conversely, this compound kinase is subject to feedback inhibition by molecules that signal a high-energy state or the availability of alternative carbon sources. ATP, a product of the PK reaction and glycolysis, acts as a negative allosteric effector, inhibiting PK activity. High ATP levels indicate sufficient cellular energy, and this feedback inhibition prevents the overproduction of ATP and this compound. ATP stabilizes the less active T-state of PK, reducing its affinity for PEP. Alanine, an amino acid that can be synthesized from this compound, also acts as a negative allosteric modulator. Elevated alanine levels signal that sufficient this compound is available for biosynthetic purposes, and its inhibitory effect on PK helps to divert glycolytic intermediates towards other pathways. The allosteric inhibition by alanine is stereospecific for the L-amino acid.

The regulatory properties of this compound kinase isozymes vary between tissues, reflecting their distinct metabolic roles. For instance, the L-type (liver) PK isozyme is strongly regulated by FBP, ATP, and alanine, coordinating glycolysis with gluconeogenesis. The M1-type (muscle, brain) PK, however, is inhibited by ATP but is less sensitive to FBP and alanine, aligning with the constant energy demands of these tissues.

Allosteric Modulation of this compound Dehydrogenase Complex

The this compound dehydrogenase complex (PDC) is a multi-enzyme complex located in the mitochondria that catalyzes the irreversible oxidative decarboxylation of this compound to acetyl-CoA, linking glycolysis to the citric acid cycle. PDC activity is tightly regulated by allosteric effectors that reflect the cell's energy status.

The enzymatic products, acetyl-CoA and NADH, serve as potent negative allosteric inhibitors of PDC activity. High concentrations of acetyl-CoA indicate that the citric acid cycle is saturated or that fatty acid oxidation is providing sufficient acetyl-CoA, thus reducing the need for this compound conversion. Similarly, high NADH levels signal a reduced state of the mitochondrial electron transport chain and sufficient energy availability. Both acetyl-CoA and NADH bind to allosteric sites on the complex, promoting inhibitory conformational changes.

Conversely, molecules that indicate a low-energy state, such as NAD+ and ADP, act as allosteric activators of PDC. High NAD+ levels suggest a need for electron acceptors in the electron transport chain, while high ADP levels indicate a demand for ATP synthesis. These effectors promote the active conformation of PDC, increasing its catalytic rate. The ratios of [NADH]/[NAD+] and [acetyl-CoA]/[CoA] are critical determinants of PDC allosteric regulation.

Regulation of this compound Carboxylase by Metabolic Intermediates (e.g., Acetyl-CoA, L-Aspartate)

This compound carboxylase (PC) is a biotin-containing enzyme that catalyzes the ATP-dependent carboxylation of this compound to oxaloacetate. This anaplerotic reaction is crucial for replenishing citric acid cycle intermediates and plays a key role in gluconeogenesis and lipogenesis. PC activity is allosterically regulated by specific metabolic intermediates.

Acetyl-CoA is a major positive allosteric activator of this compound carboxylase in most organisms. The binding of acetyl-CoA to an allosteric domain is essential for the enzyme's catalytic activity, promoting conformational changes that facilitate the transfer of the carboxyl group between catalytic sites. This activation by acetyl-CoA ensures that this compound is channeled into the citric acid cycle or gluconeogenesis only when sufficient acetyl-CoA is available, typically from fatty acid oxidation, to condense with the produced oxaloacetate. The activation by acetyl-CoA is generally a cooperative process, although the degree of cooperativity varies among species.

L-Aspartate, an amino acid synthesized from oxaloacetate (a product of the PC reaction), acts as an allosteric feedback inhibitor of this compound carboxylase, particularly in microbial and fungal enzymes. High levels of L-aspartate signal an abundance of citric acid cycle intermediates, and its inhibitory effect on PC helps to prevent the overproduction of oxaloacetate. Studies on Rhizobium etli PC have shown that L-aspartate binds cooperatively and inhibits the enzyme competitively with respect to acetyl-CoA, suggesting an overlap or interaction between their binding sites. The antagonistic effects between acetyl-CoA activation and L-aspartate inhibition have been well-documented in various organisms.

Post-Translational Modifications (PTMs) of this compound Metabolic Enzymes

Post-translational modifications (PTMs) are covalent modifications to proteins that occur after translation. These modifications can significantly alter enzyme activity, localization, stability, and interactions, providing another layer of regulatory control over this compound metabolism.

Phosphorylation and Dephosphorylation Cascades Affecting PDC Activity

The activity of the this compound dehydrogenase complex (PDC) is subject to reversible phosphorylation, which serves as a primary regulatory mechanism in eukaryotes. Phosphorylation of specific serine residues on the E1α subunit of PDC leads to a strong decrease in its catalytic activity. This phosphorylation is catalyzed by a family of enzymes called this compound dehydrogenase kinases (PDKs). There are four known isoforms of PDK (PDK1-4), which exhibit different tissue distribution and regulatory properties.

The inactivation of PDC by phosphorylation is reversed by this compound dehydrogenase phosphatases (PDPs), which dephosphorylate the E1α subunit, thereby reactivating the complex. Two main isoforms of PDP exist in mammals, PDP1 and PDP2, which differ in their tissue distribution and regulation. PDP1 activity is strongly dependent on calcium ions and the E2 component of PDC, while PDP2 shows less dependence on these factors. The interplay between PDKs and PDPs, influenced by factors such as the ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA, as well as calcium levels, tightly controls the phosphorylation status and thus the activity of PDC. This phosphorylation/dephosphorylation cycle is crucial for modulating metabolic flux through PDC in response to changes in the cellular energy state and hormonal signals. For instance, under hypoxic conditions, PDH E1α is phosphorylated, leading to PDC inactivation, which reduces oxygen consumption.

Acetylation, Succinylation, and Other PTMs Modulating Enzyme Function (e.g., PKM2)

Beyond phosphorylation, other post-translational modifications, such as acetylation and succinylation, have been shown to play roles in modulating the function of this compound metabolic enzymes, including this compound kinase M2 (PKM2) and components of the PDC.

Acetylation, the addition of an acetyl group to lysine (B10760008) residues, can influence enzyme activity, protein-protein interactions, and cellular localization. Acetylation of the PDH E1α subunit and PDP1 has been reported, adding another layer of complexity to PDC regulation.

Sucinylation, the addition of a succinyl group to lysine residues, is another PTM that can impact enzyme function. While the search results did not provide specific details on succinylation of this compound-interacting enzymes within the defined scope, it is a known regulatory PTM for various metabolic enzymes.

This compound kinase M2 (PKM2), an isoform predominantly expressed in proliferating cells, including cancer cells, is known to be regulated by various PTMs in addition to allosteric control. These modifications can influence the enzyme's tetramer-dimer equilibrium, which in turn affects its catalytic activity and role in cellular metabolism. While specific details on acetylation and succinylation effects on PKM2 were not extensively detailed in the provided search results, the literature indicates that PKM2 activity is modulated by covalent modifications.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound1060, 107735, 23662274 (Sodium this compound)
Fructose-1,6-bisphosphate10267, 80135, 42609786
ATP5957, 13803, 86711126, 131664345 (Disodium salt hydrate)
Alanine5950
Acetyl-CoA444493, 6816
L-Aspartate6057

Data Table (Example - based on general findings, specific quantitative data was not consistently available across sources for a comparative table)

While specific quantitative data (e.g., Km or Ki values under different allosteric conditions) for direct comparison across all enzymes and effectors were not uniformly available in the search results, the qualitative effects are well-described. A conceptual table illustrating the allosteric regulation is presented below:

EnzymeAllosteric ActivatorsAllosteric Inhibitors
This compound Kinase (PK)Fructose-1,6-bisphosphate (FBP)ATP, Alanine
This compound Dehydrogenase Complex (PDC)NAD+, ADPAcetyl-CoA, NADH
This compound Carboxylase (PC)Acetyl-CoAL-Aspartate (microbial/fungal)
Compound NamePubChem CID
This compound1060, 107735, 23662274 (Sodium this compound)
Fructose-1,6-bisphosphate10267, 80135, 42609786
ATP5957, 13803, 86711126, 131664345 (Disodium salt hydrate)
Alanine5950, 71080 (D-Alanine)
Acetyl-CoA444493, 6816
L-Aspartate5960, 17053 (L-Aspartic acid)

Data Table (Example - based on general findings, specific quantitative data was not consistently available across sources for a comparative table)

While specific quantitative data (e.g., Km or Ki values under different allosteric conditions) for direct comparison across all enzymes and effectors were not uniformly available in the search results, the qualitative effects are well-described. A conceptual table illustrating the allosteric regulation is presented below:

EnzymeAllosteric ActivatorsAllosteric Inhibitors
This compound Kinase (PK)Fructose-1,6-bisphosphate (FBP)ATP, Alanine
This compound Dehydrogenase Complex (PDC)NAD+, ADPAcetyl-CoA, NADH
This compound Carboxylase (PC)Acetyl-CoAL-Aspartate (microbial/fungal)

Transcriptional and Translational Regulation of Enzyme Expression

The long-term adaptation of this compound metabolism involves the regulation of the expression levels of key enzymes at the transcriptional and translational levels. This allows cells and tissues to adjust their metabolic capacity in response to sustained changes in physiological conditions.

Hormonal Regulation (e.g., Insulin (B600854), Glucagon) of Glycolytic and Gluconeogenic Enzymes

Hormones like insulin (PubChem CID 118984375) and glucagon (B607659) (PubChem CID 16132283) play a central role in orchestrating glucose homeostasis, which in turn significantly impacts this compound metabolism, particularly in the liver. Insulin, released in response to high blood glucose levels, promotes glucose uptake and utilization through glycolysis and storage as glycogen. Conversely, glucagon, secreted during low blood glucose, stimulates the production of glucose via glycogenolysis and gluconeogenesis. libretexts.orgmedschoolcoach.comlibretexts.orgkhanacademy.org

At the transcriptional level, insulin generally promotes the expression of glycolytic enzymes, such as liver-type this compound kinase (LPK), which catalyzes the final step of glycolysis, converting phosphoenolthis compound to this compound. nih.gov Glucagon, acting through the cAMP pathway and protein kinase A (PKA), inhibits glycolysis and promotes gluconeogenesis. PKA can phosphorylate and inactivate liver this compound kinase, diverting phosphoenolthis compound towards glucose synthesis. libretexts.orglibretexts.org

Further complexity exists in the regulation of this compound-metabolizing enzymes like the this compound dehydrogenase complex (PDH) and this compound dehydrogenase kinases (PDKs) and phosphatases (PDPs), which control the entry of this compound into the TCA cycle. Studies have shown that glucocorticoids and insulin can have positive effects on the expression of glycolytic enzymes like PFK1 and LPK. nih.gov Regarding the enzymes that regulate PDH activity, glucocorticoids have been shown to significantly stimulate the transcriptional activity of all PDKs, with a particularly prominent effect on PDK4. Insulin, while having minimal effects on PDKs alone, can dampen the positive effects of glucocorticoids. nih.gov Conversely, glucocorticoids and forskolin (B1673556) (used as a surrogate for glucagon) exhibit negative effects on PDPs, whereas insulin has positive effects, indicating a complex interplay in regulating this compound entry into the mitochondria. nih.gov

Hypoxia-Inducible Factor 1-alpha (HIF-1α) and this compound Metabolism in Hypoxic Conditions

Under hypoxic conditions, cells activate a metabolic adaptation program largely orchestrated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is critical for survival in low-oxygen environments and significantly alters this compound metabolism to favor anaerobic glycolysis. nih.govjci.orgfrontiersin.orgmdpi.commdpi.com

HIF-1α promotes glycolysis by increasing the expression of glycolytic enzymes and simultaneously suppresses oxidative phosphorylation by inhibiting the entry of this compound into the TCA cycle. nih.govjci.orgmdpi.commdpi.com A key mechanism for the latter is the direct transcriptional activation of this compound dehydrogenase kinase 1 (PDK1) by HIF-1. nih.govjci.orgfrontiersin.orgmdpi.commdpi.com PDK1 phosphorylates and inactivates the this compound dehydrogenase (PDH) complex, preventing the conversion of this compound to acetyl-CoA, the substrate for the TCA cycle. nih.govjci.orgfrontiersin.orgmdpi.commdpi.com This metabolic switch shunts this compound away from mitochondrial oxidation and towards conversion to lactate (B86563), a process facilitated by the HIF-1-induced expression of lactate dehydrogenase A (LDHA). jci.orgmdpi.com This metabolic reprogramming maintains ATP production under low oxygen and prevents the accumulation of reactive oxygen species (ROS) that can occur when the electron transport chain is overloaded in hypoxic conditions. nih.gov

HIF-1α itself is stabilized not only by low oxygen but also by products of aerobic glycolysis, including this compound, highlighting a feedback loop in this adaptive response. frontiersin.org

Nutritional Status and Long-Term Metabolic Adaptation

Nutritional status exerts a profound and sustained influence on this compound metabolism through the regulation of gene expression, leading to long-term metabolic adaptation. Chronic dietary patterns can alter the hormonal milieu and the activity of key transcription factors, thereby modulating the capacity of tissues to process this compound.

Excessive intake of carbohydrates, particularly in the context of a high-energy diet, can lead to increased de novo lipogenesis in the liver, a process that utilizes this compound-derived acetyl-CoA. nih.gov This is partly mediated by the activation of transcription factors like ChREBP, which is sensitive to glucose levels. bio-rad.compnas.org Conversely, fasting or calorie restriction induces hormonal changes (e.g., increased glucagon, decreased insulin) that favor gluconeogenesis and fatty acid oxidation, reducing this compound flux into the TCA cycle and lipogenesis. libretexts.orgmedschoolcoach.comlibretexts.orgkhanacademy.org

Over time, sustained nutritional states can lead to altered expression profiles of key glycolytic, gluconeogenic, and this compound-metabolizing enzymes, contributing to metabolic adaptations or the development of metabolic diseases. For instance, prolonged exposure to high glucose and insulin can lead to increased expression of glycolytic enzymes, while chronic fasting upregulates enzymes involved in gluconeogenesis. These adaptations reflect changes in transcriptional and translational regulation that fine-tune this compound metabolism to match the prevailing nutrient availability and the organism's metabolic demands.

Role of Specific Transcription Factors (e.g., ChREBP for PK, E4F1 for PDH)

Specific transcription factors play crucial roles in mediating the transcriptional regulation of enzymes involved in this compound metabolism.

Carbohydrate Response Element Binding Protein (ChREBP): ChREBP is a key transcription factor that regulates the expression of genes involved in glucose metabolism and lipogenesis, particularly in the liver. nih.govbio-rad.comfrontiersin.org It is known to bind to the carbohydrate response element (ChoRE) found in the promoter region of the liver-type this compound kinase (LPK) gene, making it essential for glucose-induced L-PK gene transcription. nih.govbio-rad.compnas.orgfrontiersin.orgwikipedia.org ChREBP activity is regulated by glucose and inhibited by cAMP signaling, which is elevated by glucagon. bio-rad.compnas.org Its transactivity is modulated by phosphorylation and dephosphorylation events. Under fasting conditions, PKA and AMP-activated protein kinase (AMPK) phosphorylate and inactivate ChREBP. nih.govbio-rad.com In contrast, feeding and high glucose levels lead to the activation of protein phosphatase 2A (PP2A) by metabolites like xylulose-5-phosphate, resulting in the dephosphorylation and activation of ChREBP. nih.govbio-rad.com This allows ChREBP to translocate to the nucleus and activate the transcription of its target genes, including L-PK, thereby promoting glycolysis and lipogenesis. bio-rad.compnas.org

E4 transcription factor 1 (E4F1): E4F1 is a transcription factor that has been identified as a master regulator of the this compound dehydrogenase complex (PDH). pnas.orgresearchgate.net E4F1 controls a transcriptional program vital for PDH activity, involving genes linked to human metabolic syndromes. pnas.orgresearchgate.net Research indicates that E4F1 directly binds to the promoter regions of several genes encoding essential subunits or regulators of the PDC, including dihydrolipoamide (B1198117) acetyltransferase (DLAT), dihydrolipoyl dehydrogenase (DLD), the regulatory subunit of the PDH phosphatase complex (PDPR), the mitochondrial this compound carrier 1 (MPC1), and the solute carrier family 25 member 19 (SLC25A19). pnas.orgresearchgate.net Genetic inactivation of E4F1 has been shown to result in a significant decrease in PDH activity and severe disruptions in this compound metabolism, highlighting its critical role in controlling this compound oxidation. pnas.orgresearchgate.netnih.govpnas.org

Subcellular Compartmentalization and Metabolite Transport

The spatial separation of metabolic pathways within different cellular compartments necessitates the transport of metabolites, including this compound, across organelle membranes. This transport is a crucial regulatory point that influences the flux of this compound into various metabolic pathways.

Mitochondrial this compound Carrier (MPC) and its Regulation

The mitochondrial this compound carrier (MPC) is a vital protein complex embedded in the inner mitochondrial membrane responsible for transporting this compound from the cytosol into the mitochondrial matrix. mdpi.comthieme-connect.comencyclopedia.pub This transport step is essential for this compound to enter the citric acid cycle and fuel oxidative phosphorylation, the primary process for ATP production in aerobic conditions. mdpi.comencyclopedia.pub

The expression and activity of the MPC are subject to regulation at multiple levels, including transcriptional, translational, and post-translational modifications. mdpi.com As mentioned earlier, the transcription factor E4F1 has been reported to regulate the transcription of MPC1, linking the control of this compound transport to broader transcriptional programs governing this compound metabolism. pnas.orgresearchgate.net The precise mechanisms of MPC regulation are an active area of research, with ongoing efforts to understand how its activity is fine-tuned in response to cellular energy status and metabolic demands. Inhibitors of the MPC, such as UK-5099 (PubChem CID 6438504), are used as tools to study its function and its role in various physiological and pathological conditions. guidetopharmacology.orgguidetoimmunopharmacology.org

Table 1: Key Regulatory Mechanisms of this compound Metabolism

Regulatory MechanismKey Players Involved (Examples)Effect on this compound Flux
Hormonal Regulation Insulin, Glucagon, PKA, PFK-2, FBPase-2, this compound Kinase, PDKs, PDPsShifts flux between glycolysis and gluconeogenesis; modulates mitochondrial entry
Hypoxia Adaptation HIF-1α, PDK1, PDH, LDHADiverts flux from mitochondrial oxidation to lactate production
Nutritional Status Glucose, Insulin, Glucagon, ChREBP, AMPKInfluences long-term enzyme expression and metabolic capacity
Transcription Factors ChREBP, E4F1Controls expression of glycolytic, PDH complex, and MPC genes
Subcellular Compartmentalization Mitochondrial this compound Carrier (MPC)Regulates entry of this compound into mitochondria

Cytosolic-Mitochondrial this compound Exchange Mechanisms

This compound, a pivotal metabolic intermediate generated primarily through glycolysis in the cytosol, must traverse the mitochondrial membranes to enter the mitochondrial matrix for further oxidation via the tricarboxylic acid (TCA) cycle. This transport is a critical regulatory step in cellular energy metabolism. This compound crosses the outer mitochondrial membrane (OMM), likely through voltage-dependent anion channels (VDACs), which are relatively non-specific porins permeable to small metabolites. nih.govbiorxiv.org However, the passage across the inner mitochondrial membrane (IMM) is a more selective and tightly regulated process facilitated by a specific transport system. nih.govencyclopedia.pub

The primary transporter responsible for this compound uptake into the mitochondrial matrix is the mitochondrial this compound carrier (MPC). nih.govnih.govmdpi.comnih.gov The MPC is a transmembrane protein complex located within the IMM. nih.govmdpi.com In mammals, the functional MPC unit is a heterodimer typically composed of two essential subunits, MPC1 and MPC2. nih.govoup.com These subunits are integral membrane proteins with multiple transmembrane domains that enable them to facilitate this compound translocation. mdpi.com The molecular identification of the MPC complex was a relatively recent development, occurring in 2012, decades after the concept of active mitochondrial this compound transport was first proposed. encyclopedia.pubnih.gov

This compound transport by the MPC is a proton-coupled symport mechanism, meaning that this compound is transported into the mitochondrial matrix along with a proton. nih.govquora.com This process is driven by the proton gradient across the IMM, which is established by the electron transport chain and is also crucial for ATP synthesis. quora.com

Studies in yeast (Saccharomyces cerevisiae) have revealed the existence of alternative MPC complexes with distinct transport activities, allowing for metabolic adaptation to different nutrient availability. embopress.org In yeast, the active form of the MPC is a heterodimer of either Mpc1 and Mpc2 (termed MPCFERM) or Mpc1 and Mpc3 (termed MPCOX). embopress.org MPCFERM is expressed under fermentative conditions, while MPCOX is expressed under respiratory conditions. embopress.org MPCOX exhibits higher this compound transport activity compared to MPCFERM, a difference attributed to variations in the C-terminal region of Mpc2 and Mpc3. embopress.org This subunit exchange in yeast MPCs is thought to contribute to the Crabtree effect, where fermentation occurs even in the presence of oxygen. embopress.org While the mechanism of alternative MPC subunit expression and its role in adapting cellular metabolism have been demonstrated in yeast, this specific mechanism of alternative isoforms with distinct kinetics is not conserved in mammalian cells in the same manner. biorxiv.org However, the principle of regulating this compound entry via the MPC remains a critical control point in mammalian metabolism. biorxiv.orgnih.gov

Dysregulation of MPC activity has been implicated in various metabolic disorders and diseases, including type 2 diabetes, obesity, neurodegeneration, and cancer, highlighting its significance as a potential therapeutic target. nih.govmdpi.comnih.govoup.comnih.gov

Metabolite Channeling and Proximity Effects in this compound Pathways

Metabolite channeling is a phenomenon where intermediates in a metabolic pathway are directly transferred from one enzyme to the next without fully equilibrating with the bulk cellular environment. fiveable.meoup.complos.org This spatial organization of enzymes into multi-enzyme complexes or supramolecular assemblies can create "tunnels" or "channels" that facilitate the movement of substrates between successive active sites. fiveable.me This direct transfer offers several potential advantages, including increased reaction efficiency, reduced diffusion time for intermediates, minimization of intermediate loss to competing pathways, protection of labile intermediates from degradation, and prevention of the accumulation of toxic intermediates. fiveable.menih.govnih.gov

The this compound dehydrogenase (PDH) complex is a classic and well-studied example of a multi-enzyme complex that exhibits metabolite channeling. fiveable.mepnas.orgscispace.comyoutube.com The PDH complex catalyzes the oxidative decarboxylation of this compound to acetyl-CoA, linking glycolysis to the TCA cycle. fiveable.mepnas.orgyoutube.com This complex involves three main enzymes—this compound dehydrogenase (E1p), dihydrolipoamide transacetylase (E2p), and dihydrolipoamide dehydrogenase (E3)—and multiple cofactors. pnas.orgyoutube.com Within the PDH complex, the acetyl group derived from this compound is sequentially transferred between the active sites of the component enzymes via flexible lipoyl arms attached to the E2p subunit. pnas.org This channeling ensures that the highly reactive intermediates are efficiently passed along the catalytic sequence without being released into the mitochondrial matrix, thereby preventing side reactions and maximizing the flux towards acetyl-CoA production. pnas.org

While static multi-enzyme complexes like the PDH complex are clear examples of channeling, metabolite channeling can also occur through transient or "dynamic" enzyme associations. scispace.com These dynamic complexes are harder to study due to their unstable nature but can still facilitate the direct transfer of intermediates. scispace.com

Research findings support the existence of metabolite channeling in this compound-related pathways. Isotope dilution experiments in plants, for instance, have provided evidence for channeling of this compound within the TCA cycle, suggesting physical association between enzymes involved in this pathway. oup.comnih.gov Specifically, interactions between malic enzymes and subunits of the this compound dehydrogenase complex have been identified as potential mediators of this compound channeling in plants. nih.gov

Engineered enzyme complexes, such as fusion proteins linking enzymes that act on this compound or its downstream products, have also been used to demonstrate and exploit metabolite channeling. nih.govacs.org By artificially bringing enzymes into close proximity, researchers have shown enhanced flux towards desired products, illustrating the potential of spatial organization for controlling metabolic flow at key branch points involving this compound. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound107735 nih.gov
Lactate91435 nih.gov
Alanine5950 nih.gov
Acetyl-CoA444493 wikipedia.org
Oxaloacetate970 fishersci.fi

Data Table: Mitochondrial this compound Carrier (MPC) Properties

Organism / SystemMPC CompositionConditionThis compound Km (mM)Vmax (µmol/min/mg or nmol/min)Reference
YeastMPC1:MPC3 (MPCOX)Respiratory0.38 µmol/min/mg encyclopedia.pubembopress.org
YeastMPC1:MPC2 (MPCFERM)FermentativeNot specifiedLower than MPCOX embopress.org
Rat Liver MitochondriaNot specifiedNot specified0.15Not specified encyclopedia.pub
Human Reconstituted MPC2MPC2 (alone)Not specified1.10.5 nmol/min encyclopedia.pub

Note: Km and Vmax values can vary depending on experimental conditions and system studied.

Pyruvate S Integral Roles in Cellular Bioenergetics and Redox Homeostasis

Pyruvate as a Primary Substrate for Mitochondrial Oxidative Phosphorylation

This compound, the end product of glycolysis in the cytoplasm, plays a pivotal role in cellular energy production by serving as a primary fuel for mitochondrial oxidative phosphorylation. Its entry into the mitochondria is a critical juncture in metabolism, dictating the subsequent pathways for ATP generation.

Entry into the Tricarboxylic Acid (TCA) Cycle via Acetyl-CoA and Oxaloacetate

Once transported into the mitochondrial matrix, this compound can enter the Tricarboxylic Acid (TCA) cycle through two principal enzymatic reactions. youtube.com The primary and irreversible route is its conversion to acetyl-CoA, a reaction catalyzed by the this compound dehydrogenase complex (PDH). sketchy.comtaylorandfrancis.com This multi-enzyme complex decarboxylates this compound, removing one of its three carbon atoms as carbon dioxide, and oxidizes the remaining two-carbon fragment, transferring electrons to NAD+ to form NADH. youtube.comnih.gov The resulting acetyl group is then attached to Coenzyme A, forming acetyl-CoA, which subsequently condenses with the four-carbon molecule oxaloacetate to form the six-carbon molecule citrate (B86180), initiating the TCA cycle. nih.govresearchgate.netwikipedia.org

Alternatively, this compound can be carboxylated to form oxaloacetate, a four-carbon intermediate of the TCA cycle. sketchy.com This anaplerotic reaction is catalyzed by the enzyme this compound carboxylase and serves to replenish TCA cycle intermediates that may have been diverted for biosynthetic purposes. sketchy.com This pathway is particularly crucial in tissues with high biosynthetic or gluconeogenic activity. sketchy.com The balance between this compound's conversion to acetyl-CoA and oxaloacetate is tightly regulated, ensuring the appropriate flux of substrates into the TCA cycle to meet the cell's energetic and biosynthetic demands. wikipedia.orgnih.gov

Contribution to Electron Transport Chain Substrate Supply

The oxidation of this compound, both through the this compound dehydrogenase complex and within the TCA cycle, generates a substantial supply of reducing equivalents in the form of NADH and FADH2. youtube.comresearchgate.net For each molecule of this compound that is fully oxidized to carbon dioxide via the TCA cycle, a total of four molecules of NADH and one molecule of FADH2 are produced. These high-energy electron carriers are essential substrates for the electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane.

NADH and FADH2 donate their electrons to the ETC, initiating a series of redox reactions that pump protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. This proton-motive force is then harnessed by ATP synthase to drive the phosphorylation of ADP to ATP, the primary energy currency of the cell. Therefore, this compound's role as a key supplier of NADH and FADH2 directly fuels the process of oxidative phosphorylation, leading to the efficient production of large quantities of ATP. researchgate.net

This compound's Influence on Cellular NAD+/NADH and NADP+/NADPH Ratios

This compound metabolism is intricately linked to the maintenance of cellular redox homeostasis, particularly the balance between the oxidized and reduced forms of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+/NADPH). This balance is crucial for the regulation of numerous metabolic pathways and cellular processes.

Lactate (B86563) Dehydrogenase as a Key Regulator of Cytosolic Redox State

The enzyme lactate dehydrogenase (LDH) plays a central role in regulating the cytosolic NAD+/NADH ratio through the reversible conversion of this compound to lactate. This reaction is a critical component of anaerobic glycolysis, allowing for the regeneration of NAD+ from the NADH produced during the glyceraldehyde-3-phosphate dehydrogenase step of glycolysis. By oxidizing NADH to NAD+, LDH ensures that glycolysis can continue to produce ATP even in the absence of oxygen.

The direction of the LDH reaction is largely governed by the intracellular concentrations of this compound and lactate, as well as the NAD+/NADH ratio. Under conditions of high glycolytic flux or limited oxygen availability, the increased production of this compound and NADH drives the conversion of this compound to lactate, thereby replenishing the cytosolic pool of NAD+. Conversely, when the energy demand is lower or oxygen is abundant, lactate can be converted back to this compound, generating NADH. This dynamic equilibrium makes the lactate-to-pyruvate ratio a sensitive indicator of the cytosolic redox state.

Interplay with Malate-Aspartate and Glycerol-3-Phosphate Shuttles

The cytosolic NAD+/NADH ratio, heavily influenced by the LDH-catalyzed conversion of this compound, has a direct impact on the activity of the malate-aspartate and glycerol-3-phosphate shuttles. researchgate.net These shuttles are essential for transferring the reducing equivalents from NADH generated during glycolysis in the cytosol into the mitochondria for use in the electron transport chain, as the inner mitochondrial membrane is impermeable to NADH. nih.gov

The malate-aspartate shuttle, the more energy-efficient of the two, relies on the enzyme malate (B86768) dehydrogenase to convert oxaloacetate to malate in the cytosol, a reaction that oxidizes NADH to NAD+. sketchy.comyoutube.com A lower cytosolic NADH/NAD+ ratio, which can be promoted by the conversion of this compound to lactate, can influence the equilibrium of this reaction. researchgate.net The glycerol-3-phosphate shuttle, predominant in tissues like skeletal muscle and the brain, utilizes cytosolic glycerol-3-phosphate dehydrogenase to convert dihydroxyacetone phosphate to glycerol-3-phosphate, also oxidizing NADH to NAD+. youtube.com The activity of these shuttles is therefore indirectly modulated by this compound metabolism through its influence on the cytosolic NAD+/NADH balance, ensuring that the reducing equivalents from glycolysis are efficiently transported into the mitochondria to support oxidative phosphorylation.

This compound as a Modulator of Cellular Reactive Oxygen Species (ROS) Levels

Beyond its central role in energy metabolism, this compound also functions as a significant modulator of cellular reactive oxygen species (ROS) levels. ROS are highly reactive molecules, such as superoxide (B77818) radicals and hydrogen peroxide, that are byproducts of normal metabolic processes, particularly mitochondrial respiration. While ROS play roles in cell signaling, excessive levels can lead to oxidative stress, causing damage to lipids, proteins, and DNA.

This compound has been shown to possess direct antioxidant properties due to its α-keto-carboxylate structure, which enables it to non-enzymatically scavenge and neutralize ROS, particularly hydrogen peroxide. Studies have demonstrated that this compound can dose-dependently attenuate the formation of ROS induced by oxidative stressors. For instance, in neuronal cell cultures, this compound has been shown to protect against insults from hydrogen peroxide and other mitochondrial toxins.

Direct Scavenging of Hydroxyl Radicals and Hydrogen Peroxide by this compound

This compound, an α-ketoacid, possesses the intrinsic ability to act as a direct chemical scavenger of reactive oxygen species (ROS), notably hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (·OH). nih.govnih.gov This antioxidant property is attributed to its α-ketocarboxylate structure, which enables it to engage in non-enzymatic reactions with peroxides. nih.gov

The primary mechanism involves a non-enzymatic oxidative decarboxylation reaction. nih.govnih.gov In the presence of hydrogen peroxide, this compound undergoes nucleophilic addition of H₂O₂ to its α-carbonyl group. This forms an unstable intermediate, 2-hydroperoxy-2-hydroxypropanoate, which then rapidly rearranges to yield acetate, carbon dioxide (CO₂), and water. researchgate.net This reaction effectively neutralizes the oxidative threat of H₂O₂ before it can decompose, particularly in the presence of transition metals, to form the more damaging hydroxyl radical. nih.govnih.gov

The reaction can be summarized as follows: CH₃COCOO⁻ + H₂O₂ → CH₃COO⁻ + CO₂ + H₂O nih.gov

Research has demonstrated this direct scavenging capability in various experimental models. In neuronal cell cultures, this compound has been shown to protect against H₂O₂-induced toxicity by directly degrading it. nih.govnih.gov Studies on human neuroblastoma SK-N-SH cells found that this compound dose-dependently attenuated the increase in intracellular ROS caused by H₂O₂ exposure. nih.gov Similarly, in cell-free systems, this compound was shown to inhibit the production of hydroxyl radicals generated from cysteine autoxidation by removing the precursor H₂O₂. nih.gov

The kinetics of this reaction have been investigated, with the second-order rate constant for the reaction between this compound and H₂O₂ determined to be 2.360 ± 0.198 M⁻¹ s⁻¹. researchgate.netnih.gov However, the biological significance of this direct scavenging mechanism is context-dependent. Calculations suggest that at typical intracellular this compound concentrations (around 150 µM), the clearance of H₂O₂ is relatively slow. researchgate.netnih.gov In contrast, at higher concentrations that can be achieved in the extracellular space or in cell culture media (e.g., 1,000 µM), this compound can eliminate H₂O₂ much more rapidly, suggesting its role as a direct scavenger may be more prominent extracellularly. researchgate.netnih.gov

Table 1: Research Findings on Direct ROS Scavenging by this compound
Experimental ModelROS InvestigatedThis compound ConcentrationKey FindingReference
Human Neuroblastoma SK-N-SH CellsH₂O₂-induced intracellular ROS1 mM and 2 mMAttenuated ROS accumulation from 609% of control (H₂O₂ alone) to 220% and 126%, respectively. nih.gov
Human Neuroblastoma SK-N-SH CellsH₂O₂-induced mitochondrial ROS1–4 mMConcentration-dependently suppressed mitochondrial ROS formation. nih.gov
Striatal NeuronsExogenous H₂O₂Not specifiedThis compound protects against H₂O₂ toxicity via non-enzymatic oxidative decarboxylation. nih.gov
Kinetic Analysis (in vitro)H₂O₂150 µM (intracellular avg.)Elimination of 95% of H₂O₂ (0.01–50 µM) requires 141–185 minutes. researchgate.netnih.gov
Kinetic Analysis (in vitro)H₂O₂1,000 µM (extracellular)Elimination of 95% of H₂O₂ (5–200 µM) requires 21–25 minutes. researchgate.netnih.gov

Indirect Antioxidant Effects via Redox Balance Maintenance and Glutathione (B108866) Metabolism

Beyond its capacity for direct ROS scavenging, this compound exerts significant indirect antioxidant effects by modulating cellular redox homeostasis and bolstering the glutathione antioxidant system. metwarebio.comnih.gov These effects are intrinsically linked to its central role in energy metabolism.

This compound metabolism is a critical regulator of the cellular redox state, particularly the balance between the reduced and oxidized forms of nicotinamide adenine dinucleotide (NADH/NAD⁺). metwarebio.com The conversion of this compound to lactate by lactate dehydrogenase regenerates NAD⁺, which is essential for maintaining glycolytic flux. elifesciences.org Conversely, the entry of this compound into the mitochondria and its conversion to acetyl-CoA by the this compound dehydrogenase complex reduces NAD⁺ to NADH, fueling the electron transport chain. promegaconnections.comaatbio.com By influencing the NADH/NAD⁺ ratio, this compound metabolism impacts numerous cellular redox-sensitive pathways. metwarebio.com

A key indirect antioxidant mechanism of this compound involves enhancing the cell's capacity to maintain a reduced glutathione (GSH) pool. nih.gov GSH is a primary intracellular antioxidant that detoxifies ROS, a function that requires reducing power in the form of NADPH. researchgate.net this compound metabolism contributes to NADPH generation through the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net When this compound enters the TCA cycle, it forms citrate. This citrate can be exported to the cytosol, where it is converted to isocitrate and subsequently acted upon by NADP⁺-dependent isocitrate dehydrogenase to generate NADPH. researchgate.net This newly generated NADPH provides the necessary reducing equivalents for glutathione reductase to convert oxidized glutathione (GSSG) back to its reduced, active form (GSH). researchgate.net

Studies in isolated hearts have shown that this compound treatment can restore contractile function after injury from hydrogen peroxide by augmenting the GSH antioxidant system. nih.gov In this model, this compound increased the GSH/GSSG ratio by 52%, indicating a shift towards a more reduced and protective state. nih.gov Furthermore, research has identified a direct link between glucose metabolism, this compound, and glutathione biosynthesis via the enzyme this compound carboxylase. nih.govciteab.com This pathway is necessary for de novo glutathione synthesis in certain cell types, highlighting another way this compound metabolism supports the antioxidant defense system. nih.govumassmed.edu

Table 2: Research Findings on Indirect Antioxidant Effects of this compound
Experimental ModelParameter MeasuredTreatmentKey FindingReference
Isolated working guinea-pig hearts (post-H₂O₂ challenge)GSH/GSSG redox potential5 mM this compoundIncreased the GSH/GSSG ratio by 52% compared to untreated post-H₂O₂ myocardium. nih.gov
Primary islets from human donorsGlutathione synthesisGlucose metabolism (leading to this compound)Identified de novo glutathione synthesis as a prominent glucose-driven pro-survival pathway. nih.govciteab.com
Primary islets from human donorsRole of this compound CarboxylaseLoss- and gain-of-function studiesThis compound carboxylase is necessary and sufficient to mediate metabolic input from glucose into glutathione synthesis. nih.govumassmed.edu
Human Endothelial CellsApoptosis regulationThis compoundRestored the downregulated bcl-2 and the upregulated bax expression, which are redox-sensitive apoptosis regulators. nih.gov

Pyruvate As a Central Precursor in Anabolic Pathways and Intermediary Metabolism

Gluconeogenesis from Pyruvate and Lactate (B86563)

Gluconeogenesis is the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors, a process vital for maintaining blood glucose homeostasis, particularly during periods of fasting or prolonged exercise. This compound and lactate are primary substrates for this pathway. Lactate, produced in tissues like exercising muscle and red blood cells through anaerobic glycolysis, is transported to the liver, where it is converted back to this compound by lactate dehydrogenase in a process known as the Cori cycle. wikipedia.orgutah.edu This this compound, along with this compound derived from other sources, can then enter the gluconeogenic pathway to generate new glucose. nih.gov

While gluconeogenesis may appear to be a simple reversal of glycolysis, it is not. Three of the reactions in glycolysis are essentially irreversible under physiological conditions and must be circumvented by a separate set of enzymes in gluconeogenesis. wikipedia.orglibretexts.org The most significant of these bypasses is the conversion of this compound back to phosphoenolthis compound (B93156) (PEP).

This conversion is a two-step process that bridges the mitochondrial and cytosolic compartments. nih.gov

Carboxylation of this compound: The process begins in the mitochondria where the enzyme This compound carboxylase catalyzes the ATP-dependent carboxylation of this compound to form oxaloacetate. ias.ac.innih.gov This reaction requires the coenzyme biotin (B1667282). libretexts.org

Conversion of Oxaloacetate to Phosphoenolthis compound: Oxaloacetate is then converted to PEP by the enzyme phosphoenolthis compound carboxykinase (PEPCK) . nih.govlibretexts.org This step involves the hydrolysis of guanosine (B1672433) triphosphate (GTP) and the release of the previously added carbon dioxide molecule. csun.edu

Since the mitochondrial membrane is impermeable to oxaloacetate, it must be transported to the cytosol. This is typically achieved by reducing oxaloacetate to malate (B86768), which can then be transported out of the mitochondria and re-oxidized back to oxaloacetate in the cytosol, where PEPCK is located in humans. nih.govsketchy.com Alternatively, some species have a mitochondrial isoform of PEPCK that can directly convert oxaloacetate to PEP within the mitochondria. libretexts.orgwikipedia.org

The other two irreversible steps of glycolysis, catalyzed by phosphofructokinase-1 and hexokinase/glucokinase, are bypassed in gluconeogenesis by the enzymes fructose-1,6-bisphosphatase and glucose-6-phosphatase , respectively. wikipedia.orgnih.gov

Glycolysis EnzymeReaction (Glycolysis)Gluconeogenesis Bypass Enzyme(s)Reaction (Gluconeogenesis)
This compound KinasePhosphoenolthis compound → this compoundThis compound Carboxylase & PEPCKThis compound → Oxaloacetate → Phosphoenolthis compound
Phosphofructokinase-1Fructose-6-phosphate → Fructose-1,6-bisphosphateFructose-1,6-bisphosphataseFructose-1,6-bisphosphate → Fructose-6-phosphate
Hexokinase/GlucokinaseGlucose → Glucose-6-phosphateGlucose-6-phosphataseGlucose-6-phosphate → Glucose

The rate of gluconeogenesis from this compound is tightly controlled to prevent wasteful futile cycles with glycolysis and to respond to the physiological needs of the organism. This regulation occurs through allosteric control of key enzymes and hormonal signaling.

Allosteric Regulation:

Acetyl-CoA: A key allosteric activator of This compound carboxylase is acetyl-CoA. ias.ac.inwikipedia.org High levels of acetyl-CoA, often resulting from fatty acid oxidation, signal an energy-replete state and the availability of ATP, thus promoting the diversion of this compound towards gluconeogenesis rather than the citric acid cycle. libretexts.orgnih.gov

ADP: Conversely, high levels of adenosine (B11128) diphosphate (B83284) (ADP) indicate a low energy state and allosterically inhibit both this compound carboxylase and PEPCK, thus downregulating the energy-consuming process of gluconeogenesis. nih.gov

AMP and Fructose-2,6-bisphosphate: Fructose-1,6-bisphosphatase is allosterically inhibited by adenosine monophosphate (AMP), another indicator of low cellular energy. It is also strongly inhibited by fructose-2,6-bisphosphate, a potent allosteric activator of the opposing glycolytic enzyme, phosphofructokinase-1. utah.edu The concentration of fructose-2,6-bisphosphate is under hormonal control.

Hormonal Regulation:

Glucagon (B607659): Released in response to low blood glucose, glucagon stimulates gluconeogenesis. It does so primarily by decreasing the levels of fructose-2,6-bisphosphate, which relieves the inhibition of fructose-1,6-bisphosphatase. ias.ac.in Glucagon also promotes the transcription of the gene encoding PEPCK, leading to increased enzyme synthesis. wikipedia.orgnih.gov

Insulin (B600854): Secreted in response to high blood glucose, insulin has the opposite effect, inhibiting gluconeogenesis. Insulin counteracts the action of glucagon, leading to an increase in fructose-2,6-bisphosphate and the subsequent inhibition of gluconeogenesis. ias.ac.in It also represses the expression of the PEPCK gene.

Glucocorticoids (e.g., Cortisol): These stress hormones can stimulate gluconeogenesis by increasing the transcription of genes for key gluconeogenic enzymes, including PEPCK. wikipedia.orgwikipedia.org

Regulatory Molecule/HormoneTarget EnzymeEffect on Enzyme ActivityOverall Effect on Gluconeogenesis
Acetyl-CoAThis compound CarboxylaseActivationStimulation
ADPThis compound Carboxylase, PEPCKInhibitionInhibition
AMPFructose-1,6-bisphosphataseInhibitionInhibition
Fructose-2,6-bisphosphateFructose-1,6-bisphosphataseInhibitionInhibition
GlucagonPFK-2/FBPase-2, PEPCK (gene expression)↑ FBPase-2 activity, ↑ PEPCK synthesisStimulation
InsulinPFK-2/FBPase-2, PEPCK (gene expression)↑ PFK-2 activity, ↓ PEPCK synthesisInhibition
CortisolPEPCK (gene expression)↑ PEPCK synthesisStimulation

Amino Acid Biosynthesis from this compound

This compound serves as the direct precursor for the synthesis of the non-essential amino acid alanine (B10760859), as well as the carbon backbone for the essential branched-chain amino acids (BCAAs) valine, leucine (B10760876), and isoleucine in microorganisms and plants. nih.govwikipedia.org

Alanine: The synthesis of alanine from this compound is a straightforward, single-step reaction. It is formed by the transamination of this compound, a reaction catalyzed by alanine aminotransferase (also known as glutamate-pyruvate transaminase). In this reversible reaction, the amino group from glutamate (B1630785) is transferred to this compound, yielding alanine and α-ketoglutarate. wikipedia.orgnih.gov

Valine and Leucine: The biosynthetic pathways for valine and leucine share several initial steps and common enzymes. wikipedia.orgias.ac.in The pathway begins with the condensation of two molecules of this compound to form α-acetolactate, a reaction catalyzed by acetolactate synthase . libretexts.org Through a series of subsequent enzymatic reactions involving an isomeroreductase and a dehydratase, α-acetolactate is converted to α-ketoisovalerate. khanacademy.org At this point, the pathway diverges:

Valine: α-ketoisovalerate is transaminated by a branched-chain amino acid aminotransferase to yield valine. nih.gov

Leucine: α-ketoisovalerate serves as the starting point for a separate branch of the pathway. It is first condensed with acetyl-CoA and then undergoes a series of reactions catalyzed by enzymes such as isopropylmalate synthase, isomerase, and dehydrogenase, ultimately forming α-ketoisocaproate. libretexts.orgnih.gov This α-keto acid is then transaminated to produce leucine. libretexts.org

Isoleucine: The biosynthesis of isoleucine is similar to that of valine but starts with different precursors: one molecule of this compound and one molecule of α-ketobutyrate. csun.edusketchy.com These two molecules are condensed by acetolactate synthase to form α-aceto-α-hydroxybutyrate. This intermediate is then converted through the same isomeroreductase and dehydratase enzymes used in valine synthesis to produce α-keto-β-methylvalerate. Finally, a transamination reaction catalyzed by a branched-chain amino acid aminotransferase yields isoleucine. wikipedia.org

Amino AcidPrecursors from this compound MetabolismKey Enzymes
AlanineThis compoundAlanine Aminotransferase
Valine2 molecules of this compoundAcetolactate synthase, Acetohydroxy acid isomeroreductase, Dihydroxyacid dehydratase, Branched-chain amino acid aminotransferase
Leucine2 molecules of this compound (via α-ketoisovalerate) + Acetyl-CoAα-Isopropylmalate synthase, α-Isopropylmalate isomerase, Leucine aminotransferase
IsoleucineThis compound + α-KetobutyrateAcetolactate synthase, Acetohydroxy acid isomeroreductase, Dihydroxyacid dehydratase, Branched-chain amino acid aminotransferase

The amino acids synthesized from this compound are intricately linked to the broader network of amino acid metabolism through transamination reactions. These reactions, catalyzed by aminotransferases, allow for the reversible transfer of amino groups, connecting the carbon skeletons of various amino acids and α-keto acids. libretexts.orgnih.gov

Glutamate as a Central Nitrogen Donor: Glutamate plays a pivotal role as a primary amino group donor in many biosynthetic reactions. utah.edu The transamination of this compound to alanine, for instance, is directly coupled with the conversion of glutamate to α-ketoglutarate. khanacademy.org This α-ketoglutarate can then be re-aminated to glutamate by accepting an amino group from another amino acid, thus acting as a collector and distributor of nitrogen. csun.edu

Branched-Chain Amino Acid Aminotransferases (BCATs): These enzymes are crucial for both the synthesis and degradation of valine, leucine, and isoleucine. wikipedia.orgwikipedia.org In anabolic pathways, they catalyze the final step, transferring an amino group (often from glutamate) to the corresponding α-keto acid to form the BCAA. nih.gov In catabolic pathways, they perform the reverse reaction, initiating the breakdown of BCAAs. This bidirectionality allows for a dynamic equilibrium between the BCAA pool and other amino acid pools, responding to the metabolic needs of the cell.

Links to the Citric Acid Cycle: The carbon skeletons of this compound-derived amino acids can be catabolized to intermediates of the citric acid cycle. For example, the deamination of alanine regenerates this compound, which can be converted to acetyl-CoA or oxaloacetate. ias.ac.in The breakdown of valine and isoleucine can yield succinyl-CoA, while leucine is ketogenic, yielding acetyl-CoA and acetoacetate. nih.gov This interconnectivity means that the carbon from these amino acids can be used for energy production or channeled into other biosynthetic pathways, such as gluconeogenesis. wikipedia.org

Lipid Biosynthesis from this compound-Derived Carbon

This compound is a primary source of carbon for the synthesis of lipids, including fatty acids and cholesterol. The crucial link between carbohydrate metabolism and lipogenesis is the conversion of this compound to acetyl-CoA. ias.ac.in

This conversion is catalyzed by the This compound dehydrogenase complex (PDC) , a multi-enzyme complex located in the mitochondria. wikipedia.org The PDC irreversibly decarboxylates this compound to form acetyl-CoA, NADH, and CO2. This acetyl-CoA is the fundamental two-carbon building block for lipid synthesis. wikipedia.org

However, fatty acid and cholesterol synthesis occur in the cytosol, and the inner mitochondrial membrane is impermeable to acetyl-CoA. wikipedia.org To overcome this barrier, acetyl-CoA is transported out of the mitochondria via the citrate (B86180) shuttle . csun.edu Within the mitochondria, acetyl-CoA condenses with oxaloacetate to form citrate, a reaction catalyzed by citrate synthase. Citrate is then transported into the cytosol by a specific transporter. In the cytosol, the enzyme ATP citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate, making acetyl-CoA available for lipogenesis. nih.gov

This cytosolic acetyl-CoA has two main fates in lipid biosynthesis:

Fatty Acid Synthesis: The committed step in fatty acid synthesis is the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by acetyl-CoA carboxylase . libretexts.org Malonyl-CoA then serves as the donor of two-carbon units for the elongation of the growing fatty acid chain, a process carried out by the fatty acid synthase complex. csun.edu

Cholesterol Synthesis: The synthesis of cholesterol also begins with cytosolic acetyl-CoA. sketchy.com Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which then condenses with a third acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase , is the rate-limiting step in cholesterol biosynthesis. libretexts.orgsigmaaldrich.com

The activity of the this compound dehydrogenase complex is a key regulatory point in determining the rate of lipogenesis from carbohydrate sources. nih.gov Its activity is stimulated by insulin, which promotes the conversion of this compound to acetyl-CoA in the fed state, thereby providing the substrate for fatty acid synthesis. nih.govslideshare.net

Acetyl-CoA as a Building Block for Fatty Acids and Steroids

One of the principal anabolic fates of this compound is its conversion to acetyl-coenzyme A (acetyl-CoA), a pivotal building block for the synthesis of fatty acids and steroids. nih.govlibretexts.org This conversion is catalyzed by the this compound dehydrogenase complex (PDC) located within the mitochondrial matrix. nih.govnih.gov

The process begins with the transport of this compound from the cytosol into the mitochondria. nih.gov Inside the mitochondria, the PDC oxidatively decarboxylates this compound, yielding a two-carbon acetyl group that is subsequently attached to coenzyme A, forming acetyl-CoA. nih.govutah.edu

However, fatty acid synthesis predominantly occurs in the cytosol. wikipedia.org Since the inner mitochondrial membrane is impermeable to acetyl-CoA, a shuttle system is required. Acetyl-CoA condenses with oxaloacetate to form citrate, a reaction that is part of the tricarboxylic acid (TCA) cycle. khanacademy.org This citrate is then transported out of the mitochondria into the cytosol. In the cytosol, the enzyme ATP citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate, making acetyl-CoA available for fatty acid synthesis. wikipedia.org

The cytosolic acetyl-CoA is the initial substrate for the synthesis of fatty acids. The enzyme acetyl-CoA carboxylase carboxylates acetyl-CoA to form malonyl-CoA, the committed step in fatty acid synthesis. nih.gov Through a series of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase complex, two-carbon units from malonyl-CoA are sequentially added to the growing fatty acid chain. wikipedia.org

Similarly, acetyl-CoA is the fundamental precursor for steroid biosynthesis. nih.gov The synthesis of steroids, such as cholesterol, commences with the condensation of three acetyl-CoA molecules to form hydroxymethylglutaryl-CoA (HMG-CoA). This molecule is then converted to mevalonate, a key committed step in the pathway that ultimately leads to the formation of the characteristic four-ring steroid nucleus. libretexts.org

Table 1: Key Enzymes in the Conversion of this compound to Cytosolic Acetyl-CoA for Biosynthesis

EnzymeLocationReaction
This compound Dehydrogenase Complex (PDC)Mitochondrial MatrixThis compound + NAD+ + CoA → Acetyl-CoA + NADH + CO2
Citrate SynthaseMitochondrial MatrixAcetyl-CoA + Oxaloacetate → Citrate + CoA
ATP Citrate LyaseCytosolCitrate + ATP + CoA → Acetyl-CoA + Oxaloacetate + ADP + Pi

This compound's Contribution to Glycerol-3-Phosphate for Triacylglycerol Synthesis

Triacylglycerols, the primary form of energy storage in many organisms, are composed of a glycerol (B35011) backbone esterified with three fatty acids. wikipedia.org While the fatty acid components are derived from acetyl-CoA, the glycerol backbone is synthesized from glycerol-3-phosphate. This compound can contribute to the synthesis of glycerol-3-phosphate through a pathway known as glyceroneogenesis. wikipedia.orgnih.gov

Glyceroneogenesis is essentially an abbreviated version of gluconeogenesis, the pathway for glucose synthesis from non-carbohydrate precursors. wikipedia.org The process begins with the carboxylation of this compound to oxaloacetate by the enzyme this compound carboxylase, a reaction that occurs in the mitochondria. wikipedia.orgnih.gov Oxaloacetate is then converted to phosphoenolthis compound (PEP) by phosphoenolthis compound carboxykinase (PEPCK). nih.gov

From PEP, a series of reactions that are the reverse of glycolysis lead to the formation of dihydroxyacetone phosphate (B84403) (DHAP). themedicalbiochemistrypage.org Finally, the enzyme glycerol-3-phosphate dehydrogenase reduces DHAP to glycerol-3-phosphate, using NADH as a reducing agent. nih.gov This glycerol-3-phosphate can then be acylated with fatty acyl-CoAs to form triacylglycerols. nih.gov

The glyceroneogenesis pathway is particularly important in adipose tissue and the liver, especially during periods of low glucose availability, to ensure a sufficient supply of glycerol-3-phosphate for triacylglycerol synthesis. wikipedia.orgnih.gov Research has shown that glyceroneogenesis can significantly contribute to the generation of glycerol-3-phosphate needed for increased triacylglycerol synthesis during fasting and in diabetic states. physiology.org

Table 2: Contribution of Different Precursors to Glyceride-Glycerol Synthesis in Liver Slices of Fasted Rats

Precursor PathwayContribution (%)
Glyceroneogenesis (from this compound)~20%
Glycolysis (from glucose)~5%
Direct phosphorylation of glycerol~75%

Data adapted from studies on rat liver slices, indicating the significant role of glyceroneogenesis even when direct glycerol phosphorylation is the major pathway. nih.gov

Contribution to Nucleotide Biosynthesis (Indirectly via TCA Cycle Intermediates)

This compound indirectly contributes to the biosynthesis of nucleotides, the building blocks of DNA and RNA, by replenishing intermediates of the tricarboxylic acid (TCA) cycle. unacademy.com The synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides requires precursors derived from the TCA cycle.

The carboxylation of this compound to oxaloacetate is a key anaplerotic reaction, meaning it "fills up" the TCA cycle with intermediates that may have been withdrawn for biosynthetic purposes. wikipedia.orgjumedicine.com Oxaloacetate itself is a precursor for the synthesis of the amino acid aspartate through a transamination reaction. Aspartate is a crucial component in the synthesis of pyrimidine rings and also contributes nitrogen atoms to the purine ring. wikipedia.org

Furthermore, another TCA cycle intermediate, α-ketoglutarate, is a precursor for the synthesis of the amino acid glutamate. nih.gov Glutamate, in turn, is a precursor for glutamine, which provides nitrogen atoms for the synthesis of both purine and pyrimidine rings. wikipedia.org

Therefore, by ensuring a continuous supply of oxaloacetate and α-ketoglutarate, this compound metabolism supports the anabolic pathways leading to nucleotide formation. This highlights the interconnectedness of central carbon metabolism, where the catabolism of glucose to this compound ultimately provides the necessary carbon skeletons for the synthesis of essential biomolecules. unacademy.com

This compound in Heme and Other Specialized Metabolite Synthesis

This compound's influence extends to the synthesis of specialized metabolites, including the essential iron-containing compound, heme. The biosynthesis of heme, a critical component of hemoglobin, myoglobin (B1173299), and cytochromes, begins with the condensation of glycine (B1666218) and succinyl-CoA to form 5-aminolevulinic acid (ALA). nih.govnews-medical.net

Succinyl-CoA is an intermediate of the TCA cycle. jumedicine.com this compound contributes to the maintenance of the TCA cycle intermediate pool, including succinyl-CoA, through its conversion to acetyl-CoA, which then enters the cycle, and through anaplerotic reactions that replenish cycle intermediates. researchgate.net By sustaining the levels of succinyl-CoA, this compound metabolism indirectly supports the initial and rate-limiting step of heme biosynthesis. news-medical.net Heme itself is a prosthetic group for a variety of essential proteins involved in oxygen transport and cellular respiration. coconote.appnih.gov

In plants, this compound is a precursor for a vast array of specialized metabolites. For instance, this compound and glyceraldehyde-3-phosphate are the starting molecules for the methylerythritol-4-phosphate (MEP) pathway, which is responsible for the synthesis of all plant terpenoids, the largest family of specialized metabolites. nih.gov

The aldol (B89426) condensation product of this compound, 2-methyl-4-oxopent-2-enedioic acid (OMPD), has been identified as a catabolic intermediate in the bacterial degradation of lignin, a complex aromatic polymer. chemrxiv.org This highlights the role of this compound in the metabolic pathways of diverse organisms and its involvement in the breakdown and utilization of complex natural products.

Pyruvate S Mechanistic Contributions to Physiological Adaptations and Pathological States

Pyruvate Metabolism in Cell Proliferation and Malignancy

In the landscape of cellular metabolism, this compound stands at a critical crossroads, directing carbon flux from glycolysis into various pathways essential for energy production and biosynthesis. In the context of cancer, the metabolism of this compound is dramatically rewired to support the high proliferative demands of malignant cells. This metabolic reprogramming is a hallmark of cancer and involves a complex interplay of enzymatic regulation and environmental cues.

Metabolic Reprogramming in Cancer: The Warburg Effect and Aerobic Glycolysis

A fundamental characteristic of many cancer cells is a phenomenon known as the Warburg effect, or aerobic glycolysis. First observed by Otto Warburg in the 1920s, this metabolic phenotype is characterized by a high rate of glucose uptake and conversion to lactate (B86563), even in the presence of sufficient oxygen to support mitochondrial oxidative phosphorylation. wikipedia.orgnih.govnih.gov In normal, non-proliferating cells, this compound derived from glycolysis is predominantly transported into the mitochondria and converted to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for complete oxidation. nih.gov However, in cancer cells exhibiting the Warburg effect, a significant portion of this compound is diverted away from the mitochondria and is instead reduced to lactate in the cytoplasm by the enzyme lactate dehydrogenase (LDH). nih.govnih.gov

This metabolic shift is seemingly counterintuitive from an energy perspective, as aerobic glycolysis generates far less ATP per molecule of glucose compared to oxidative phosphorylation. cancer.gov However, this reprogramming offers distinct advantages for proliferating cancer cells. The increased glycolytic flux provides a ready supply of glycolytic intermediates that can be shunted into various biosynthetic pathways, such as the pentose (B10789219) phosphate (B84403) pathway for nucleotide synthesis and the synthesis of amino acids and lipids, all of which are crucial for building new biomass. nih.gov Thus, the Warburg effect is not merely an energy-generating strategy but a critical adaptation to support the anabolic requirements of rapid cell division. nih.gov

The preference for aerobic glycolysis is a well-established hallmark of cancer, where cells favor the fermentation of glucose to lactate even when oxygen is abundant. cancer.gov This metabolic switch is not necessarily due to dysfunctional mitochondria, as was once hypothesized, but rather a strategic rewiring to facilitate the increased demand for biosynthetic precursors required for cell proliferation. nih.govcancer.gov

Isoform-Specific Roles of this compound Kinase M2 (PKM2) in Tumor Growth and Metabolism

Central to the establishment of the Warburg effect is the regulation of the final, rate-limiting step of glycolysis, catalyzed by the enzyme this compound kinase. Mammals express four isoforms of this compound kinase: PKL, PKR, PKM1, and PKM2. researchgate.net While most normal, differentiated tissues express the highly active PKM1 isoform, a wide variety of cancer cells predominantly express the PKM2 isoform. nih.govnih.gov PKM1 and PKM2 arise from the alternative splicing of the same gene. researchgate.net

Unlike PKM1, which exists as a constitutively active tetramer, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. researchgate.netnih.gov In cancer cells, various factors, including post-translational modifications and the binding of allosteric regulators, favor the dimeric form of PKM2. nih.gov The lower activity of dimeric PKM2 leads to a bottleneck at the end of glycolysis, causing the accumulation of upstream glycolytic intermediates. nih.gov This accumulation is advantageous for cancer cells as these intermediates can be diverted into branching anabolic pathways to produce nucleotides, lipids, and amino acids necessary for proliferation. nih.govnih.gov

The expression of PKM2 provides a metabolic flexibility that is beneficial for tumor growth. nih.gov It allows cancer cells to modulate this compound kinase activity to meet their specific metabolic needs, balancing ATP production with the synthesis of macromolecules. nih.gov Studies have shown that forcing cancer cells to express the PKM1 isoform instead of PKM2 can reduce their ability to form tumors, highlighting the critical role of PKM2 in supporting cancer cell proliferation. nih.govresearchgate.net Beyond its metabolic role, PKM2 can also translocate to the nucleus and act as a protein kinase, directly influencing gene expression and promoting tumorigenesis. researchgate.net

Table 1: Comparison of this compound Kinase Isoforms PKM1 and PKM2

FeaturePKM1PKM2
Primary FormConstitutively active tetramerCan exist as an active tetramer or a less active dimer
Activity LevelConsistently highAllosterically regulated; can be high or low
Expression in TissuesMost normal, differentiated tissuesEmbryonic tissues, proliferating cells, and most cancer cells
Role in MetabolismPromotes efficient ATP production through oxidative phosphorylationFavors anabolic synthesis by allowing glycolytic intermediates to accumulate
Impact on Tumor GrowthSuppresses tumor growth when expressed in cancer cellsPromotes tumor growth and proliferation

Lactate Metabolism and Acidification of the Tumor Microenvironment

A direct consequence of the high rate of aerobic glycolysis in cancer cells is the production and extrusion of large quantities of lactate. nih.gov The conversion of this compound to lactate, catalyzed by lactate dehydrogenase A (LDHA), regenerates NAD+, which is essential for maintaining a high glycolytic flux. nih.gov To avoid intracellular acidification, cancer cells export lactate and protons (H+) into the extracellular space via monocarboxylate transporters (MCTs), such as MCT1 and MCT4. nih.govannualreviews.org

This continuous efflux of lactic acid leads to a hallmark feature of solid tumors: an acidic tumor microenvironment (TME), with pH values often ranging from 6.4 to 7.0. nih.govmdpi.com This acidification has profound effects on both the cancer cells and the surrounding stromal and immune cells. The acidic TME can promote tumor invasion and metastasis by activating proteases that degrade the extracellular matrix. nih.gov Furthermore, the acidic conditions can suppress the activity of anti-tumor immune cells, such as T cells and natural killer (NK) cells, thereby contributing to immune evasion. frontiersin.orgnih.gov

Lactate itself is no longer considered merely a waste product of glycolysis but is now recognized as a critical signaling molecule and a significant metabolic fuel in the TME. nih.gov Some cancer cells within a tumor can take up lactate from the microenvironment and utilize it as a substrate for the TCA cycle, a phenomenon known as the "reverse Warburg effect". wikipedia.org This metabolic symbiosis allows for the efficient utilization of available nutrients within the heterogeneous tumor landscape.

This compound Dehydrogenase Kinases (PDKs) and their Role in Cancer Metabolism

The gatekeeper enzyme that controls the entry of this compound into the TCA cycle is the this compound dehydrogenase complex (PDC). mdpi.com The activity of PDC is tightly regulated, primarily through reversible phosphorylation by a family of four enzymes known as this compound dehydrogenase kinases (PDK1-4). nih.govnih.gov PDKs phosphorylate and inactivate the E1α subunit of PDC, thereby blocking the conversion of this compound to acetyl-CoA. nih.gov

In many types of cancer, there is an upregulation of one or more PDK isoforms. nih.govwikipedia.org This overexpression of PDKs effectively shunts this compound away from mitochondrial oxidation and towards lactate production, thus reinforcing the Warburg phenotype. nih.govresearchgate.net Hypoxia, a common feature of the tumor microenvironment, is a potent inducer of PDK1 and PDK3 expression, often mediated by the transcription factor hypoxia-inducible factor-1 (HIF-1). nih.govnih.gov By inhibiting PDC activity, PDKs help to limit the production of reactive oxygen species (ROS) from the electron transport chain, which can be detrimental to cancer cells at high levels. nih.gov

The critical role of PDKs in maintaining the glycolytic phenotype has made them an attractive target for cancer therapy. nih.gov Inhibition of PDKs can reactivate PDC, thereby promoting the oxidation of this compound in the mitochondria. This metabolic shift can lead to increased ROS production, cell cycle arrest, and apoptosis in cancer cells. nih.govsemanticscholar.org

Biochemical Pathophysiology of Inborn Errors Affecting this compound Metabolism

Inborn errors of this compound metabolism are a group of rare genetic disorders that result from defects in the enzymes responsible for processing this compound. These disorders disrupt the crucial link between glycolysis and the TCA cycle, leading to impaired energy production and the accumulation of metabolic intermediates, which can have severe and wide-ranging clinical consequences. nih.govharvard.edumsdmanuals.com

This compound Dehydrogenase Complex Deficiency: Molecular Basis and Metabolic Consequences

This compound dehydrogenase complex (PDC) deficiency is one of the most common inborn errors of this compound metabolism and a significant cause of primary lactic acidosis. medscape.comresearchgate.net The PDC is a large, multi-enzyme complex located in the mitochondrial matrix that catalyzes the irreversible conversion of this compound to acetyl-CoA. wikipedia.org

Molecular Basis: PDC deficiency is a genetically heterogeneous disorder that can be caused by mutations in any of the genes encoding the subunits of the complex. wikipedia.orgthemedicalbiochemistrypage.org The most frequent cause, accounting for approximately 80% of cases, involves mutations in the PDHA1 gene, which is located on the X chromosome and codes for the E1α subunit of the complex. wikipedia.orgmedlineplus.gov Mutations can also occur in the genes for the E1β (PDHB), E2 (DLAT), and E3 (DLD) subunits, as well as the E3-binding protein (PDHX) and the this compound dehydrogenase phosphatase 1 (PDP1), which activates the complex. wikipedia.orgthemedicalbiochemistrypage.org Due to the X-linked inheritance of PDHA1 mutations, both males and females can be affected, although males often present with more severe symptoms. medlineplus.gov

Metabolic Consequences: A deficiency in PDC activity severely impairs the ability of mitochondria to utilize this compound for energy production. medscape.com This blockage in the metabolic pathway leads to several critical consequences:

Lactic Acidosis: With the primary route for this compound metabolism blocked, this compound accumulates in the cells and is shunted into an alternative pathway: its conversion to lactate by lactate dehydrogenase. medlineplus.govyoutube.com This results in a significant buildup of lactic acid in the blood and other tissues, leading to chronic metabolic acidosis. medlineplus.govnih.gov

Energy Deficit: The inability to generate acetyl-CoA from this compound starves the TCA cycle of its main fuel source derived from carbohydrates. This leads to a profound deficit in cellular energy production (ATP), particularly in tissues with high energy demands, such as the brain. medscape.commedlineplus.gov

Neurological Dysfunction: The central nervous system is especially vulnerable to the energy deficit caused by PDC deficiency. medscape.com The lack of ATP can lead to a wide spectrum of neurological problems, including developmental delay, intellectual disability, seizures, weak muscle tone (hypotonia), and structural brain abnormalities. medlineplus.govnih.gov The severity of the neurological symptoms often correlates with the degree of residual PDC activity. medscape.com

Table 2: Genes Associated with this compound Dehydrogenase Complex (PDC) Deficiency

GeneEncoded Subunit/ProteinFunctionInheritance Pattern
PDHA1PDC E1-alpha subunitCatalyzes the decarboxylation of this compoundX-linked
PDHBPDC E1-beta subunitPart of the E1 componentAutosomal recessive
DLATPDC E2 subunit (Dihydrolipoamide S-acetyltransferase)Transfers the acetyl group to Coenzyme AAutosomal recessive
DLDPDC E3 subunit (Dihydrolipoamide dehydrogenase)Reoxidizes dihydrolipoamide (B1198117)Autosomal recessive
PDHXE3-binding proteinAnchors the E3 subunit to the E2 coreAutosomal recessive
PDP1This compound dehydrogenase phosphatase 1Activates PDC by dephosphorylationAutosomal recessive

Lactate Dehydrogenase Deficiencies and Exercise Intolerance

Lactate dehydrogenase (LDH) deficiency is a metabolic muscle disorder that affects the body's ability to break down carbohydrates for energy, particularly in muscle cells. mda.org This condition is caused by genetic defects in the enzymes that convert lactate to this compound and vice versa. mda.org There are two main types of LDH deficiency, corresponding to mutations in the genes encoding the two subunits of the LDH enzyme:

Lactate Dehydrogenase-A (LDH-A) Deficiency: Caused by mutations in the LDHA gene, this type primarily affects skeletal muscles. metabolicsupportuk.orgmedlineplus.gov

Lactate Dehydrogenase-B (LDH-B) Deficiency: Resulting from mutations in the LDHB gene, this type mainly impacts heart muscle. metabolicsupportuk.orgmedlineplus.gov

The condition is inherited in an autosomal recessive pattern. metabolicsupportuk.org The LDH enzyme is a tetramer composed of four protein subunits, which can be either the M-type (encoded by LDHA) or the H-type (encoded by LDHB). wikipedia.org Different combinations of these subunits form five isoenzymes with varying tissue distributions. wikipedia.org

The primary symptom of LDH-A deficiency is exercise intolerance, which manifests as fatigue, muscle pain, and cramps during strenuous physical activity. medlineplus.govmedlineplus.gov This occurs because, during anaerobic exercise, skeletal muscles rely on the conversion of this compound to lactate to regenerate NAD+ for glycolysis to continue producing ATP. medlineplus.govmedlineplus.gov A deficiency in LDH-A impairs this process, leading to a rapid depletion of energy in the muscle cells. medlineplus.gov In some cases, intense exercise can lead to rhabdomyolysis, the breakdown of muscle tissue, which releases myoglobin (B1173299) into the bloodstream and can cause kidney damage. medlineplus.govmedlineplus.gov Some individuals with LDH-A deficiency may also develop skin rashes. medlineplus.gov

In contrast, individuals with LDH-B deficiency are typically asymptomatic. medlineplus.govmedlineplus.gov Although LDH activity is reduced in their heart muscle, it does not seem to cause any health problems. medlineplus.gov The reason for the lack of symptoms in LDH-B deficiency is not fully understood. metabolicsupportuk.org

Table 2: Comparison of Lactate Dehydrogenase Deficiencies

Feature LDH-A Deficiency LDH-B Deficiency
Affected Gene LDHA metabolicsupportuk.orgmedlineplus.gov LDHB metabolicsupportuk.orgmedlineplus.gov
Primary Tissue Affected Skeletal Muscle medlineplus.gov Heart Muscle medlineplus.gov
Key Symptom Exercise intolerance (fatigue, muscle pain, cramps) medlineplus.govmedlineplus.gov Typically asymptomatic medlineplus.govmedlineplus.gov

| Biochemical Mechanism | Impaired conversion of this compound to lactate during anaerobic exercise, leading to decreased ATP production in muscles. medlineplus.govmedlineplus.gov | Reduced conversion of lactate to this compound in cardiac muscle, with unclear clinical significance. medlineplus.gov |

Mitochondrial this compound Carrier (MPC) Deficiencies

Mitochondrial this compound Carrier (MPC) deficiency is an autosomal recessive metabolic disorder that impairs the transport of this compound from the cytoplasm into the mitochondria. monarchinitiative.org This transport is a critical link between glycolysis and the tricarboxylic acid (TCA) cycle, and its disruption leads to significant metabolic disturbances. The functional MPC is a hetero-oligomeric complex composed of two essential subunits, MPC1 and MPC2. nih.gov

Mutations in either the MPC1 or MPC2 gene can cause this deficiency. nih.govwikipedia.org These mutations can lead to the production of unstable proteins that fail to form the MPC complex or result in a stable but non-functional carrier. For instance, some mutations in MPC1 lead to a truncated, unstable protein, while others result in a full-length protein that can form a complex with MPC2 but is unable to transport this compound. nih.gov

The clinical presentation of MPC deficiency includes developmental abnormalities, neurological problems, metabolic deficits, and in some cases, early death. nih.gov Common symptoms include hypotonia, facial dysmorphia, and lactic acidosis with a normal lactate-to-pyruvate ratio, although both lactate and this compound levels are elevated. wikipedia.org

Table 3: Molecular Mechanisms of MPC1 Mutations

Mutation Protein Product(s) Consequence
C289T in MPC1 Truncated A58G and full-length R97W nih.gov A58G is unstable and fails to form MPC complexes. R97W is less stable but can form active complexes when overexpressed. nih.gov

| T236A in MPC1 | Full-length L79H nih.gov | Forms stable complexes with MPC2, but these complexes are unable to transport this compound. nih.gov |

Mechanistic Roles of this compound Dysregulation in Neurological Disorders

Impaired Mitochondrial this compound Metabolism in Neurodegeneration

There is growing evidence for the involvement of impaired mitochondrial this compound metabolism in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). wikipedia.orgnih.gov A common feature of these disorders is a disruption in cellular energy metabolism, and since the brain is highly dependent on glucose and its metabolite, this compound, for energy, any impairment in this compound's mitochondrial processing can have severe consequences.

This compound dehydrogenase complex (PDC) deficiency is a rare neurodegenerative disorder that directly results from abnormal mitochondrial metabolism due to mutations in the components of the PDC. wikipedia.org This complex is responsible for converting this compound into acetyl-CoA, a key substrate for the TCA cycle. medscape.com A deficiency in PDC leads to decreased ATP production and an energy deficit, primarily affecting the brain. medscape.com This can manifest as developmental delay, ataxia, seizures, and structural brain abnormalities. medscape.com

In the context of more common neurodegenerative diseases like AD, studies have shown that there is a damaged mitochondrial metabolism of glucose. mdpi.com Cerebrospinal fluid from AD patients has been found to have higher concentrations of lactate and this compound, and lower levels of TCA cycle intermediates like succinate (B1194679) and fumarate, indicating a bottleneck in the mitochondrial utilization of this compound. mdpi.com This impairment in this compound metabolism may be a key factor contributing to the neuronal dysfunction and cell death seen in AD. nih.gov

This compound's Neuroprotective Mechanisms Against Oxidative Stress and Excitotoxicity

This compound has demonstrated significant neuroprotective effects through its ability to counteract oxidative stress and excitotoxicity, two major contributors to neuronal damage in various neurological disorders.

Antioxidant Properties: this compound is a potent scavenger of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). nih.govfrontiersin.org It can directly and non-enzymatically neutralize H₂O₂, converting it to acetate, water, and carbon dioxide. frontiersin.org This antioxidant action is independent of its role as an energy substrate. jneurosci.org Studies have shown that this compound can protect neurons from H₂O₂-induced toxicity, even when administered after the initial oxidative insult. nih.gov By reducing oxidative stress, this compound helps to preserve mitochondrial function and prevent the collapse of the mitochondrial membrane potential. nih.gov

Protection Against Excitotoxicity: Excitotoxicity is a process where excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death, often due to a massive influx of calcium ions (Ca²⁺). nih.gov this compound has been shown to protect neurons against glutamate-induced excitotoxicity through several mechanisms:

Modulation of Intracellular Calcium: this compound can help to reduce the high intracellular Ca²⁺ levels that occur during and after glutamate exposure. nih.gov

Regulation of Glutamate Levels: In the bloodstream, this compound can activate the enzyme glutamate-pyruvate transaminase, which converts glutamate to α-ketoglutarate. frontiersin.orgresearchgate.net This can lower blood glutamate levels, which in turn may facilitate the efflux of excess glutamate from the brain. frontiersin.org

Interaction with DAPK1: this compound can regulate the death-associated protein kinase 1 (DAPK1) complex. It promotes the dissociation of DAPK1 from NMDA receptors, which reduces glutamate-stimulated Ca²⁺ influx. nih.gov It also encourages the association of DAPK1 with Beclin-1, which activates autophagy, a cellular process that can help to clear damaged components and protect the cell. nih.gov

By these mechanisms, this compound can attenuate the cascade of events that lead to excitotoxic neuronal death. rupress.org

This compound in Cardiovascular Physiology and Disease Mechanisms

This compound plays a central role in cardiac energy metabolism, and its dysregulation is implicated in various cardiovascular diseases. The heart has a high and constant demand for ATP to fuel its contractile function, and it primarily relies on the oxidation of fatty acids and glucose-derived this compound. ahajournals.orgahajournals.org

Enhancement of Cardiac Performance: this compound has been shown to enhance cardiac mechanical performance and energy reserves. nih.gov This is particularly evident in hearts that have been "stunned" by ischemia and reperfusion. nih.gov The beneficial effects of this compound on the heart are attributed to several mechanisms:

Increased ATP Availability: As a readily oxidized fuel, this compound increases the free energy of ATP hydrolysis to a greater extent than other substrates like glucose, lactate, and fatty acids. nih.gov

Anaplerosis: this compound can be converted to oxaloacetate by this compound carboxylase, replenishing TCA cycle intermediates and augmenting oxidative capacity. nih.gov

Antioxidant Effects: this compound can detoxify reactive oxygen and nitrogen species, thereby protecting the myocardium from oxidative stress. nih.gov

Mitochondrial metabolism of this compound is essential for these positive effects on cardiac function and energetics. oup.com

Dysregulation in Cardiovascular Disease: In conditions such as myocardial ischemia, hypertrophy, and heart failure, the metabolism of this compound is often dysregulated. ahajournals.org A hallmark of the failing heart is a metabolic shift away from fatty acid oxidation and towards a greater reliance on glucose and glycolysis. ahajournals.org However, despite an increase in glycolysis, the subsequent mitochondrial oxidation of this compound is often impaired. This can be due to a decrease in the activity of the this compound dehydrogenase complex (PDC). ahajournals.org This uncoupling of glycolysis from this compound oxidation can lead to an accumulation of lactate and a less efficient production of ATP, contributing to the energy deficit seen in the failing heart.

Table 4: Mentioned Compounds

Compound Name
This compound
Lactate
Alanine (B10760859)
Acetyl-CoA
Oxaloacetate
Succinate
Fumarate
Glutamate
α-ketoglutarate
Beclin-1
Myoglobin
NAD+
ATP
Hydrogen peroxide
Glucose

Myocardial Substrate Preference and this compound Utilization in Ischemia-Reperfusion Injury

Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, triggers a significant shift in the heart's preferred energy source. Under normal, oxygen-rich conditions, the myocardium primarily relies on the oxidation of fatty acids to generate the large amounts of adenosine (B11128) triphosphate (ATP) required for cardiac function. However, during ischemia, the lack of oxygen impairs mitochondrial respiration, forcing a switch towards anaerobic glycolysis. This results in an increased uptake and breakdown of glucose to produce ATP, albeit much less efficiently, and leads to the accumulation of lactate.

Upon reperfusion, when blood flow is restored, the metabolic landscape of the myocardium is further complicated. Despite the return of oxygen, the heart's metabolism does not immediately revert to its pre-ischemic state. Instead, a phenomenon known as ischemia-reperfusion (I/R) injury can occur, which is responsible for up to half of the total myocardial damage following an acute myocardial infarction. During this phase, there is a notable preference for fatty acid oxidation over glucose and this compound oxidation. This heightened reliance on fatty acids can be detrimental, leading to reduced cardiac efficiency.

This compound, the end-product of glycolysis, sits (B43327) at a critical metabolic junction. It can be converted to lactate under anaerobic conditions or transported into the mitochondria for oxidation via the tricarboxylic acid (TCA) cycle under aerobic conditions. The transport of this compound into the mitochondria is facilitated by the mitochondrial this compound carrier (MPC). Research has shown that following I/R, the MPC is upregulated in the surviving heart muscle, suggesting a crucial role for this compound oxidation in myocardial salvage.

Studies have demonstrated that enhancing mitochondrial this compound metabolism can protect the heart from I/R injury. By redirecting this compound away from lactate production and towards oxidation, several beneficial effects are observed. This metabolic shift helps to normalize reactive oxygen species (ROS) production, stabilize the mitochondrial membrane potential, and regulate calcium levels. In experimental models, promoting this compound entry into the TCA cycle has been shown to increase oxygen consumption and improve both myocardial salvage and functional outcomes after I/R. The cardioprotective properties of this compound are attributed to its ability to augment the free energy of ATP hydrolysis to a greater extent than other physiological fuels like glucose, lactate, and fatty acids.

The enzyme this compound carboxylase (PC), which converts this compound to oxaloacetate, also plays a protective role in I/R injury. Its expression is significantly decreased during myocardial I/R, and strategies to overexpress PC have been shown to be beneficial.

Table 1: Myocardial Substrate Preference and Metabolism in Ischemia-Reperfusion

ConditionPrimary SubstrateKey Metabolic PathwaysConsequences
Normoxia Fatty AcidsFatty Acid Oxidation, Aerobic GlycolysisHigh ATP production, efficient cardiac function
Ischemia GlucoseAnaerobic GlycolysisLow ATP production, lactate accumulation
Reperfusion Fatty AcidsIncreased Fatty Acid Oxidation, Impaired Glucose/Pyruvate OxidationReduced cardiac efficiency, potential for I/R injury

This compound's Role in Cardiac Energetics and Remodeling

The heart has an immense and continuous demand for energy to sustain its contractile function. This compound plays a central role in meeting these energetic needs. As a readily oxidized metabolic fuel, this compound significantly enhances the free energy of ATP hydrolysis (ΔGATP), which is the thermodynamic driving force for the ATP-consuming processes that govern cardiac mechanical function. This enhancement is particularly pronounced when this compound is supplied at concentrations above normal physiological levels.

In the context of cardiac stress, such as in stunned myocardium following ischemia, this compound administration has been shown to be highly beneficial. It improves cardiac mechanical performance and helps to replenish energy reserves. The positive effects of this compound are linked to several mechanisms, including an increased cytosolic ATP phosphorylation potential, which directly translates to more available energy for cellular work.

Beyond its immediate impact on energy production, this compound metabolism is intricately linked to long-term cardiac structure and function, a process known as cardiac remodeling. Pathological cardiac remodeling, which can lead to heart failure, is often associated with profound shifts in myocardial substrate metabolism. In the failing heart, there is typically a shift away from fatty acid oxidation towards increased glucose utilization. However, as heart failure progresses, glucose oxidation also becomes impaired.

The regulation of this compound's entry into the TCA cycle is a critical control point in cardiac metabolism. The enzyme this compound dehydrogenase (PDH) catalyzes the conversion of this compound to acetyl-CoA, the primary fuel for the TCA cycle. The activity of PDH is tightly regulated and is often suppressed in the failing heart, contributing to the observed decrease in glucose oxidation.

Research has shown that redirecting this compound towards oxidation can have beneficial effects on cardiac remodeling. For instance, inhibiting the monocarboxylate transporter 4 (MCT4), which is involved in lactate export, can redirect this compound toward oxidation and has been shown to blunt hypertrophy. This suggests that promoting this compound oxidation can be a therapeutic strategy to mitigate adverse cardiac remodeling.

Furthermore, this compound exhibits antioxidant properties by detoxifying reactive oxygen and nitrogen species and by increasing the production of NADPH, which is essential for maintaining the reduced state of glutathione (B108866), a key intracellular antioxidant. By reducing oxidative stress and improving calcium handling, this compound can suppress inflammation in the post-ischemic myocardium, further contributing to favorable cardiac remodeling.

Table 2: Effects of this compound on Cardiac Energetics and Remodeling

ParameterEffect of Enhanced this compound MetabolismUnderlying Mechanism
Cardiac Energetics Increased ATP availability and free energy of ATP hydrolysisEfficient oxidation in the TCA cycle
Cardiac Performance Improved contractile function, especially in stunned myocardiumEnhanced energy supply and calcium handling
Oxidative Stress Reduced reactive oxygen speciesDirect scavenging and support of antioxidant systems (glutathione)
Cardiac Remodeling Attenuation of pathological hypertrophyPromotion of efficient energy metabolism and reduction of cellular stress

This compound's Influence on Immune Cell Fate and Function

Metabolic Reprogramming in T-cell Activation and Macrophage Polarization

The metabolic state of immune cells is a critical determinant of their function and differentiation. This compound stands as a central metabolic hub that dictates the divergent fates of these cells. When T-cells are activated, they undergo a profound metabolic reprogramming, shifting from a quiescent state of oxidative phosphorylation (OXPHOS) to a highly glycolytic state to support their rapid proliferation and effector functions. In this activated state, much of the glucose-derived this compound is converted to lactate. However, a portion of this compound is shunted into the TCA cycle to provide biosynthetic precursors for the synthesis of lipids, nucleotides, and amino acids necessary for cell growth.

The fate of this compound is also crucial in determining the polarization of macrophages. Macrophages can adopt a pro-inflammatory (M1) or an anti-inflammatory (M2) phenotype, each with distinct metabolic profiles. M1 macrophages, which are activated by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), exhibit a metabolic shift similar to activated T-cells, characterized by high rates of glycolysis and a truncated TCA cycle. In M1 macrophages, this compound is preferentially converted to lactate, and the TCA cycle is broken at two points, leading to the accumulation of citrate (B86180) and succinate, which act as signaling molecules to promote inflammation.

In contrast, M2 macrophages, which are involved in tissue repair and immunoregulation, rely primarily on OXPHOS to fuel their functions. In these cells, this compound derived from glucose is efficiently oxidized in a complete TCA cycle to generate ATP. This metabolic configuration supports the long-term functions of M2 macrophages.

Role of this compound in Inflammatory Responses and Immune Regulation

This compound's role extends beyond being a simple metabolic intermediate; it actively participates in shaping inflammatory responses and immune regulation. The metabolic pathways emanating from this compound have direct consequences on the production of inflammatory mediators.

In pro-inflammatory M1 macrophages, the high glycolytic flux and subsequent conversion of this compound to lactate create an acidic microenvironment which can influence the function of other immune cells. Furthermore, the accumulation of TCA cycle intermediates like succinate in these cells can stabilize hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that promotes the expression of pro-inflammatory genes, including interleukin-1 beta (IL-1β).

Conversely, in immune cells that rely on this compound oxidation, such as regulatory T-cells (Tregs) and M2 macrophages, the metabolic program is geared towards immune suppression and resolution of inflammation. The complete oxidation of this compound in the TCA cycle is linked to the production of anti-inflammatory cytokines like interleukin-10 (IL-10).

The availability of this compound and the activity of key enzymes that control its fate, such as this compound dehydrogenase (PDH) and lactate dehydrogenase (LDH), are therefore critical control points in immune cell function. Modulating this compound metabolism has emerged as a potential therapeutic strategy to influence immune responses in various diseases, including autoimmune disorders and cancer.

Table 3: this compound Metabolism in Immune Cell Subsets

Immune Cell TypePrimary Metabolic Pathway for this compoundKey Functions
Activated T-cells Aerobic Glycolysis (conversion to lactate)Proliferation, Effector functions
Regulatory T-cells Oxidative PhosphorylationImmune suppression
M1 Macrophages Aerobic Glycolysis (conversion to lactate), Truncated TCA cyclePro-inflammatory response
M2 Macrophages Oxidative PhosphorylationAnti-inflammatory response, Tissue repair

Compound List

Compound Name
Acetyl-CoA
Adenosine triphosphate (ATP)
Calcium
Citrate
Fatty Acids
Glucose
Glutathione
Hypoxia-inducible factor 1-alpha (HIF-1α)
Interferon-gamma (IFN-γ)
Interleukin-1 beta (IL-1β)
Interleukin-10 (IL-10)
Lactate
Lipopolysaccharide (LPS)
NADPH
Oxaloacetate
Oxygen
This compound
Reactive oxygen species (ROS)
Succinate

Under normal physiological conditions, the heart primarily utilizes fatty acids to meet its high energy demands. However, during myocardial ischemia—a state of reduced blood flow and oxygen supply—the heart's metabolism shifts towards a greater reliance on glucose through anaerobic glycolysis. This metabolic switch is a critical adaptation to sustain ATP production, albeit at a much lower capacity, in the absence of sufficient oxygen for oxidative phosphorylation.

This compound, as the end-product of glycolysis, occupies a pivotal position at the crossroads of anaerobic and aerobic metabolism. In the oxygen-deprived ischemic heart, this compound is predominantly converted to lactate. Upon reperfusion, this compound can be transported into the mitochondria via the mitochondrial this compound carrier (MPC) and then converted to acetyl-CoA by the this compound dehydrogenase (PDH) complex, fueling the tricarboxylic acid (TCA) cycle.

Research indicates that enhancing the mitochondrial utilization of this compound during reperfusion can be cardioprotective. By promoting this compound oxidation, the heart can generate ATP more efficiently in terms of oxygen consumption compared to fatty acid oxidation. This increased metabolic efficiency can help preserve cardiac function and reduce the extent of I/R injury. Furthermore, a shift towards this compound oxidation can alleviate the accumulation of toxic lipid intermediates that can impair mitochondrial function and promote cell death.

Studies have shown that interventions aimed at increasing this compound oxidation, either through direct administration of this compound or by modulating the activity of the PDH complex, can improve cardiac performance and reduce infarct size in preclinical models of I/R injury.

Table 1: Myocardial Substrate Metabolism in Ischemia-Reperfusion

Metabolic StatePrimary Substrate UtilizedKey Metabolic Features
Normal Aerobic Fatty AcidsHigh-capacity ATP production via β-oxidation and oxidative phosphorylation.
Ischemia GlucoseAnaerobic glycolysis, lactate production, severely limited ATP synthesis.
Reperfusion Fatty AcidsRapid recovery of fatty acid oxidation, often uncoupled from the TCA cycle, leading to inefficient ATP production and accumulation of toxic byproducts.

This compound's Role in Cardiac Energetics and Remodeling

This compound's contribution to cardiac energetics extends beyond its role as a fuel source. The oxidation of this compound in the mitochondria is a highly efficient process for ATP generation. The complete oxidation of one molecule of this compound yields a significant amount of ATP, making it a crucial contributor to the heart's energy budget, especially under conditions of high workload or stress.

The activity of the this compound dehydrogenase (PDH) complex is a key regulatory point in cardiac energy metabolism. In various forms of heart disease, including heart failure, the activity of PDH is often downregulated. This reduction in PDH activity leads to a decreased capacity for glucose and this compound oxidation, forcing the heart to rely more heavily on fatty acid oxidation, which is less efficient in terms of oxygen consumption. This metabolic shift can contribute to a state of energy deficit in the failing heart.

In the context of cardiac remodeling—the changes in the size, shape, and function of the heart in response to injury or stress—this compound metabolism plays a significant role. Pathological cardiac hypertrophy, an enlargement of the heart muscle, is often associated with a switch in substrate preference from fatty acids to glucose. While this may be an initial compensatory mechanism, a sustained decrease in this compound oxidation and an over-reliance on glycolysis can be maladaptive.

Promoting this compound oxidation has been shown to have beneficial effects on cardiac remodeling. By improving the energetic state of the heart and reducing the accumulation of harmful metabolic byproducts, enhanced this compound metabolism can help to prevent or even reverse pathological remodeling. For instance, in end-stage failing hearts, an increase in PDH protein expression and activity has been observed, suggesting an adaptive mechanism to sustain glucose metabolism in the face of other failing bioenergetic pathways.

Furthermore, this compound itself has been shown to possess antioxidant properties, which can help to mitigate the oxidative stress that is a key driver of adverse cardiac remodeling.

Table 2: Impact of this compound Metabolism on Cardiac Function

Aspect of Cardiac FunctionEffect of Enhanced this compound Oxidation
Cardiac Energetics Increased ATP production efficiency.
Cardiac Remodeling Attenuation of pathological hypertrophy and fibrosis.
Contractile Function Improved cardiac performance, particularly in the failing heart.

This compound's Influence on Immune Cell Fate and Function

Metabolic Reprogramming in T-cell Activation and Macrophage Polarization

The activation and differentiation of immune cells are tightly linked to profound changes in their metabolic programs, with this compound serving as a central metabolic node. Upon activation, T-cells switch from a quiescent state of oxidative phosphorylation (OXPHOS) to a highly glycolytic metabolism. This metabolic shift, often referred to as aerobic glycolysis or the Warburg effect, allows for the rapid production of ATP and biosynthetic precursors necessary for T-cell proliferation and effector functions. In this state, a significant portion of glucose-derived this compound is converted to lactate, even in the presence of oxygen.

Similarly, the polarization of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is governed by distinct metabolic signatures. M1 macrophages, which are critical for pathogen clearance, also exhibit a high rate of glycolysis and a truncated tricarboxylic acid (TCA) cycle. This metabolic configuration supports the production of inflammatory mediators. In contrast, M2 macrophages, which are involved in tissue repair and immunoregulation, rely on an intact TCA cycle and OXPHOS to fuel their functions.

The fate of this compound is a key determinant in these processes. In M1 macrophages and activated T-cells, the enzyme this compound dehydrogenase kinase (PDK) is often upregulated, which inhibits the this compound dehydrogenase (PDH) complex and shunts this compound away from the TCA cycle and towards lactate production. Conversely, in M2 macrophages and quiescent T-cells, PDH activity is higher, allowing for the efficient oxidation of this compound in the mitochondria.

Role of this compound in Inflammatory Responses and Immune Regulation

This compound metabolism is not merely a downstream consequence of immune cell activation but an active regulator of inflammatory responses. The accumulation of lactate resulting from high glycolytic rates in M1 macrophages and activated T-cells can modulate the function of other immune cells in the microenvironment.

Furthermore, this compound itself has been shown to possess anti-inflammatory properties. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as IL-6, IL-1β, and TNF-α, by macrophages. This effect is associated with a reduction in mitochondrial reactive oxygen species (ROS) production and a dampening of immune signaling pathways.

The regulation of this compound's entry into the TCA cycle is a critical control point for immune cell function. For instance, in macrophages from patients with coronary artery disease, an oversupply of mitochondrial this compound has been linked to the expression of the immunoinhibitory ligand PD-L1, leading to suppressed T-cell immunity.

Moreover, recent research has highlighted the therapeutic potential of modulating this compound metabolism to control inflammation. For example, exogenous this compound has been shown to alleviate colitis in animal models by blocking TNFα/NF-κB signaling and directly targeting the inflammatory enzyme cytosolic phospholipase A2 (cPLA2).

Table 3: this compound Metabolism and Immune Cell Function

Immune Cell Type/StateDominant this compound Metabolic PathwayFunctional Consequence
Activated T-cell Aerobic Glycolysis (Lactate Production)Proliferation and Effector Function
M1 Macrophage Aerobic Glycolysis (Lactate Production)Pro-inflammatory Response
M2 Macrophage Oxidative PhosphorylationAnti-inflammatory and Tissue Repair

Advanced Methodologies and Techniques for Studying Pyruvate Metabolism

Isotopic Tracing and Metabolic Flux Analysis (MFA)

Isotopic tracing, coupled with Metabolic Flux Analysis (MFA), is a powerful approach to quantitatively determine the flow of metabolites through a metabolic network. This technique involves introducing nutrients labeled with stable isotopes, such as carbon-13 (¹³C), and tracking their incorporation into downstream metabolites. By analyzing the labeling patterns of these metabolites, researchers can infer the rates of specific metabolic reactions, known as fluxes. nih.govshimadzu.comkuleuven.be

Stable Isotope Tracers (e.g., [U-¹³C]Pyruvate, [3-¹³C]this compound)

Stable isotope tracers are fundamental to MFA. By using substrates where specific atoms are replaced by their stable isotopes, the metabolic fate of these atoms can be followed through biochemical pathways. For studying this compound metabolism, various ¹³C-labeled this compound tracers are employed.

[U-¹³C]this compound: Uniformly labeled this compound, where all three carbon atoms are ¹³C, is a common tracer. physiology.orgnih.gov When [U-¹³C]this compound enters the TCA cycle via this compound dehydrogenase (PDH), it forms [U-¹³C]acetyl-CoA, leading to specific labeling patterns in TCA cycle intermediates after each turn of the cycle. mdpi.com If this compound enters the TCA cycle via this compound carboxylase (PC), which catalyzes the carboxylation of this compound to oxaloacetate, different labeling patterns are observed in TCA cycle intermediates. mdpi.comnih.gov

[3-¹³C]this compound: this compound labeled specifically at the third carbon position ([3-¹³C]this compound) can provide distinct information about metabolic fluxes. nih.gov For instance, the labeling pattern of citrate (B86180) can indicate the relative contributions of PDH and PC to the acetyl-CoA and oxaloacetate pools, respectively. nih.gov

Other labeled substrates, such as [U-¹³C]glucose, are also used to study this compound metabolism indirectly, as glucose is metabolized to this compound through glycolysis. nih.govresearchgate.netnih.gov The labeling patterns in this compound and its downstream metabolites derived from labeled glucose provide insights into glycolytic flux and the subsequent fate of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Isotopomer Analysis

Analyzing the distribution of isotopes within metabolites, known as isotopomer analysis, is crucial for MFA. NMR and MS are the primary analytical techniques used for this purpose. bham.ac.uksciex.com

Nuclear Magnetic Resonance (NMR): ¹³C NMR spectroscopy can detect the position of ¹³C atoms within a molecule and the coupling between adjacent ¹³C atoms. researchgate.netbham.ac.uk This provides detailed information about the combinatorial labeling patterns (isotopomers) of metabolites. bham.ac.ukcambridge.org For example, the multiplet patterns in the ¹³C NMR spectra of glutamate (B1630785), which is in rapid exchange with α-ketoglutarate in the TCA cycle, can be used to calculate the relative flux through PDH and PC. nih.govresearchgate.netcambridge.org

Mass Spectrometry (MS): MS measures the mass-to-charge ratio of ions, allowing for the determination of the total number of ¹³C atoms incorporated into a metabolite (mass isotopomers). nih.govsciex.combiorxiv.org Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for separating and analyzing labeled metabolites. physiology.orgnih.govbiorxiv.orgomicsonline.org While MS provides information on the mass isotopomer distribution, it typically does not provide information on the position of the isotopes within the molecule without additional techniques or fragmentation analysis. bham.ac.uk Combining data from both NMR and MS can provide a more comprehensive understanding of isotopomer distributions. bham.ac.uk

Computational Flux Modeling and Statistical Deconvolution of Flux Maps

Interpreting the complex isotopomer data generated from tracing experiments requires computational modeling and statistical analysis. nih.govescholarship.org

Computational Flux Modeling: Metabolic network models are constructed based on known biochemical reactions and stoichiometry. nih.govoup.com These models are then used to simulate the flow of isotopes through the network given the input of labeled tracers. nih.govphysiology.orgoup.com By fitting the simulated isotopomer distributions to the experimentally measured ones, the metabolic fluxes through each reaction in the network can be estimated. nih.govphysiology.orgoup.com This often involves solving a system of equations that relate fluxes to isotopomer abundances. nih.govphysiology.org

Statistical Deconvolution of Flux Maps: Due to the complexity of metabolic networks and potential experimental noise, statistical methods are employed to assess the confidence and uniqueness of the estimated fluxes. physiology.orgdrziweidai.com This involves parameter estimation and uncertainty analysis to determine the range of possible flux values that are consistent with the experimental data. physiology.orgdrziweidai.com Techniques like least-squares regression and Monte Carlo simulations are used to deconvolve the flux map and provide confidence intervals for the estimated fluxes. physiology.org Integrated data analysis, combining data from multiple tracer experiments, can improve the precision and accuracy of estimated relative fluxes. physiology.org

Quantitative Enzymatic Assays and Kinetic Characterization

Beyond measuring metabolic fluxes, understanding the activity and regulation of individual enzymes involved in this compound metabolism is crucial. Quantitative enzymatic assays and kinetic characterization provide detailed information about enzyme function. tipbiosystems.com

Spectrophotometric and Radiometric Assays for Enzyme Activity

Enzymatic assays are used to measure the rate at which an enzyme converts its substrate into product, reflecting its activity. tipbiosystems.com

Spectrophotometric Assays: Many enzymatic reactions involve the production or consumption of a molecule that can be detected by changes in light absorbance or fluorescence. tipbiosystems.com Coupled enzyme assays are often used, where the product of the enzyme of interest is the substrate for a second enzyme, and the reaction catalyzed by the second enzyme is coupled to a change in absorbance or fluorescence. For example, this compound kinase activity can be measured spectrophotometrically by coupling the production of this compound to the oxidation of NADH by lactate (B86563) dehydrogenase, which results in a decrease in absorbance at 340 nm. tipbiosystems.comclinisciences.combioassaysys.comworthington-biochem.com this compound dehydrogenase activity can also be measured spectrophotometrically by following the reduction of NAD⁺ to NADH or by using artificial electron acceptors like thiazole (B1198619) blue (MTT) or p-iodonitrotetrazolium violet (INT), which change absorbance upon reduction. google.comufrgs.brnih.govrsc.orgoup.com The presence of contaminating enzymes, such as lactate dehydrogenase in this compound dehydrogenase assays, can interfere with measurements and require specific inhibitors like oxamate (B1226882) to mitigate these effects. ufrgs.brnih.gov

Radiometric Assays: These assays measure enzyme activity by quantifying the conversion of a radioactively labeled substrate into a labeled product. For enzymes involved in carboxylation or decarboxylation reactions, such as this compound carboxylase or the E1 component of this compound dehydrogenase complex, radiometric assays often involve measuring the incorporation or release of radioactive carbon dioxide (¹⁴CO₂). researchgate.net For instance, this compound carboxylase activity can be measured by the incorporation of ¹⁴CO₂ (supplied as NaH¹⁴CO₃) into oxaloacetate or its derivatives. researchgate.net While sensitive, radiometric assays involve the use of radioactive materials, which may pose safety and environmental concerns compared to spectrophotometric methods. google.com

Stopped-Flow and Pre-Steady-State Kinetics for Rapid Reactions

Enzyme-catalyzed reactions can involve multiple steps, some of which occur very rapidly. Stopped-flow spectroscopy and pre-steady-state kinetics are techniques used to study these fast transient phases of an enzymatic reaction before the system reaches a steady state where the concentrations of enzyme-substrate intermediates remain relatively constant. core.ac.ukpearson.comphotophysics.combiologists.com

Stopped-Flow Spectroscopy: In a stopped-flow system, two or more reactants are rapidly mixed, and the reaction is monitored spectroscopically within milliseconds of mixing. core.ac.ukphotophysics.com This allows for the observation of short-lived intermediates and the determination of rate constants for individual steps in the catalytic cycle. core.ac.ukphotophysics.comacs.org Stopped-flow has been used to study the kinetics of enzymes like this compound kinase and components of the this compound dehydrogenase complex to understand the rapid events of substrate binding, conformational changes, and product formation. acs.orgnih.govnih.gov

Pre-Steady-State Kinetics: This refers to the initial phase of an enzymatic reaction where the concentration of the enzyme-substrate complex is building up and product is just beginning to form. pearson.combiologists.com By studying the reaction progress curve during this pre-steady-state phase, information about the minimal number of steps in the reaction mechanism and the rate constants for these individual steps can be obtained. pearson.combiologists.comnih.gov Pre-steady-state kinetic analysis of the this compound dehydrogenase complex, for example, has provided insights into the rate-limiting steps and the role of conformational changes in its catalytic cycle. nih.govresearchgate.net

Proteomic Approaches for Enzyme Expression and PTM Analysis

Proteomics plays a vital role in understanding this compound metabolism by providing a global view of the enzymes involved. Quantitative proteomic analysis allows for the measurement of the abundance of these enzymes under different physiological conditions. Changes in enzyme expression levels can indicate shifts in metabolic strategies, such as increased reliance on glycolysis or oxidative phosphorylation. Studies have utilized quantitative proteomics to investigate changes in protein expression related to this compound metabolism in various contexts, including cellular responses to stress or changes in nutrient availability. For instance, quantitative proteomics has revealed that proteins enriched in this compound metabolic processes are significantly increased in response to oxygen levels or ischemia in neuronal cells. frontiersin.org Similarly, proteomic analysis in Enterobacter sp. exposed to cadmium toxicity showed significant enrichment in this compound metabolism pathways. nih.gov

Beyond simple expression levels, proteomic approaches can also identify and analyze post-translational modifications (PTMs) on this compound-metabolizing enzymes. PTMs, such as acetylation, phosphorylation, and ubiquitination, can significantly impact enzyme activity, localization, and interactions, thereby fine-tuning metabolic flux. Research indicates that proteins in pathways directly involved in the production and utilization of acetyl-CoA, which is derived from this compound, are widely acetylated. pnas.org Quantitative proteomics combined with enrichment strategies has been used to identify specific acetylation sites on mitochondrial proteins in key metabolic pathways, including those related to this compound metabolism. pnas.org These findings highlight the importance of PTMs in regulating this compound flux and energy homeostasis.

Metabolomics and Targeted this compound Quantification

Metabolomics, the comprehensive study of all metabolites in a biological system, is indispensable for understanding this compound metabolism at the functional level. By quantifying this compound and its upstream and downstream metabolites, researchers can assess metabolic pathway activity, identify bottlenecks, and detect metabolic reprogramming. Targeted metabolomics approaches specifically focus on measuring a predefined set of metabolites, including this compound, lactate, alanine (B10760859), and intermediates of the citric acid cycle. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Throughput Analysis

LC-MS/MS is a powerful technique widely used in metabolomics for its sensitivity, selectivity, and high-throughput capabilities. It is particularly well-suited for analyzing polar and semi-polar metabolites, including many intermediates of central carbon metabolism. humanmetabolome.com LC-MS/MS allows for the separation of complex biological mixtures before detection by mass spectrometry, enabling the identification and quantification of a wide range of metabolites in a single run. This high-throughput nature makes it suitable for large-scale metabolomic studies investigating this compound metabolism in various biological samples. Quantitative LC-MS/MS analysis has been employed to quantify numerous peptides and proteins, providing insights into metabolic changes. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is another widely used technique in metabolomics, particularly for the analysis of volatile and semi-volatile compounds. nih.gov While this compound itself is not highly volatile, it can be analyzed by GC-MS after chemical derivatization to increase its volatility and thermal stability. nih.govtheses.cz Common derivatization methods involve silylation, which replaces acidic protons with trimethylsilyl (B98337) groups. nih.govtheses.cz This process makes metabolites like this compound, lactate, and other organic acids amenable to GC separation. nih.gov GC-MS-based metabolomics has been successfully applied to study energy metabolism, including the quantification of this compound and lactate, in various biological samples. nih.govmdpi.comnih.govmdpi.com Derivatization protocols, such as using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), have been developed and optimized for efficient analysis of metabolites like this compound by GC-MS. nih.govmassbank.euresearchgate.net

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is an increasingly valuable technique for metabolomics, particularly for the analysis of highly polar and charged metabolites that are challenging to retain and separate by traditional chromatography like reversed-phase LC-MS. humanmetabolome.comhumanmetabolome.comrsc.orgchemrxiv.org CE separates compounds based on their charge-to-size ratio in an electric field, offering high separation efficiency for ionic species. humanmetabolome.comrsc.org This makes CE-MS well-suited for analyzing key metabolites in this compound metabolism, including this compound, lactate, and phosphorylated intermediates of glycolysis. humanmetabolome.comhumanmetabolome.com CE-MS provides complementary information to GC-MS and LC-MS, allowing for a more comprehensive coverage of the metabolome. humanmetabolome.comrsc.org Studies have demonstrated the ability of CE-MS to separate and identify this compound and lactate, highlighting its utility for understanding metabolic pathways like glycolysis. humanmetabolome.com CE-MS has been applied in various metabolomic studies, including those investigating metabolic changes in different biological systems. researchgate.net

Genetic and Molecular Biology Manipulations

Genetic and molecular biology techniques are essential for dissecting the roles of specific enzymes and transporters in this compound metabolism and for engineering cells or organisms with altered this compound metabolic profiles. These approaches allow researchers to manipulate gene expression, create knockout or knockdown models, and introduce specific mutations to study the functional consequences on this compound flux and cellular phenotype. Metabolic engineering strategies have been applied to microorganisms to enhance this compound production by modifying metabolic pathways, such as enhancing glycolytic flux or repressing pathways that consume this compound. mdpi.com

Gene Editing Technologies (e.g., CRISPR/Cas9) for this compound Pathway Enzymes

Gene editing technologies, particularly CRISPR/Cas9, have revolutionized the ability to precisely modify the genome and study the impact of specific genes on metabolic pathways. CRISPR/Cas9 can be used to create targeted gene knockouts, introduce specific mutations, or regulate gene expression of enzymes involved in this compound metabolism. researchgate.netmdpi.comnih.gov This allows for the investigation of the functional importance of individual enzymes in directing this compound flux towards different fates, such as entry into the citric acid cycle, conversion to lactate, or synthesis of amino acids.

Studies have utilized CRISPR/Cas9 to knock out genes encoding key enzymes in this compound metabolism, such as this compound dehydrogenase (PDH) subunits and this compound carboxylase (PC). researchgate.netfrontiersin.org For example, CRISPR/Cas9-mediated knockout of PDHA1, a subunit of this compound dehydrogenase, has been used to study metabolic reprogramming in cancer cells. nih.gov Similarly, ablation of the this compound carboxylase gene using CRISPR/Cas9 in colon cancer cells inhibited growth and migration and increased sensitivity to chemotherapy. frontiersin.org These studies demonstrate the power of CRISPR/Cas9 in perturbing this compound metabolism to understand its role in cellular processes and disease. Furthermore, CRISPR/Cas9 has been employed in metabolic engineering efforts to improve the production of desired compounds by manipulating this compound pathway enzymes. mdpi.commdpi.comrsc.org

RNA Interference (RNAi) and Overexpression Constructs for Functional Studies

RNA interference (RNAi) and overexpression constructs are powerful tools used to study the functional significance of genes involved in this compound metabolism. RNAi allows for the targeted knockdown of gene expression, reducing the production of specific proteins, while overexpression constructs facilitate the increased production of a desired protein. These techniques help researchers understand the role of individual enzymes, transporters, or regulatory proteins in controlling this compound flux and its downstream effects.

Overexpression studies have also provided valuable insights. Overexpression of cytosolic this compound carboxylase (PYC2) in Chinese hamster ovary (CHO) cells, for example, has been explored to modulate lactate metabolism. PYC2 catalyzes the conversion of this compound to oxaloacetate, an anaplerotic reaction that can replenish TCA cycle intermediates. Studies have shown that overexpressing PYC2 can lead to reduced lactate accumulation and enhanced protein production in cell cultures frontiersin.org. Similarly, overexpression of this compound ferredoxin oxidoreductase (Por) has been implicated in the ability of a Methanosarcina barkeri mutant to utilize this compound as a sole energy source asm.org.

These genetic manipulation techniques allow for the investigation of how altering the expression levels of specific genes impacts this compound metabolism and related cellular processes.

Reporter Gene Systems for Transcriptional Regulation Studies

Reporter gene systems are instrumental in studying the transcriptional regulation of genes involved in this compound metabolism. These systems typically involve fusing the promoter region of a gene of interest to a reporter gene, such as luciferase (lux) or green fluorescent protein (GFP), whose expression is easily measurable. The activity of the reporter gene then reflects the transcriptional activity of the this compound metabolism gene promoter under different conditions.

Luciferase-based reporter assays have been used to investigate the expression of genes involved in this compound sensing and uptake in Salmonella enterica serovar Typhimurium. For example, the expression of btsT and cstA, genes potentially involved in this compound transport, has been analyzed using luciferase reporter plasmids containing their respective promoter regions mdpi.com. These studies can reveal how environmental cues or regulatory proteins influence the transcription of genes controlling this compound availability and metabolism.

Similarly, GFP-promoter fusion reporter assays have been employed to study the transcriptional regulation of the Locus of Enterocyte Effacement (LEE), a pathogenicity island in Escherichia coli and Citrobacter rodentium. Research has shown that the transcription factor PdhR, known to regulate central carbon metabolism in response to this compound levels, also acts as a key activator of the LEE. Reporter assays demonstrated that PdhR can regulate LEE expression, suggesting a link between this compound metabolism and virulence gene expression in these pathogens plos.org.

Reporter gene systems provide a sensitive and quantitative method to monitor the dynamic regulation of this compound metabolic genes in response to various stimuli and genetic manipulations.

Advanced Imaging Techniques for this compound Dynamics In Vivo/In Situ

Advanced imaging techniques allow for the non-invasive visualization and study of this compound dynamics in living organisms or tissues, providing spatial and temporal information about its distribution and metabolic conversion.

Hyperpolarized 13C Magnetic Resonance Imaging (MRI) of this compound-to-Lactate Conversion

Hyperpolarized 13C Magnetic Resonance Imaging (MRI) is a powerful technique that enables real-time, in vivo metabolic imaging by dramatically increasing the signal-to-noise ratio of 13C-labeled metabolic substrates like this compound wikipedia.orgucsf.edu. This technique involves hyperpolarizing a 13C-labeled this compound molecule, typically [1-13C]this compound, using techniques like dissolution Dynamic Nuclear Polarization (dDNP) wikipedia.orgthno.org. The hyperpolarized this compound is then rapidly injected into the subject, and its metabolic conversion to downstream products, such as [1-13C]lactate, [1-13C]alanine, and 13C-bicarbonate, is monitored using fast MRI sequences ucsf.eduucsf.edunih.gov.

This technique is particularly valuable for studying the Warburg effect, a metabolic hallmark of many cancers characterized by increased aerobic glycolysis and the conversion of this compound to lactate, even in the presence of oxygen nih.govfrontiersin.org. Hyperpolarized 13C MRI of this compound-to-lactate conversion has been used in numerous cancer models to assess metabolic reprogramming and monitor treatment response nih.govmdpi.com. For instance, studies in prostate cancer models have shown elevated [1-13C]this compound-to-lactate conversion in tumors compared to normal tissue, with the level of 13C lactate correlating with tumor grade nih.govucsf.edu.

Beyond cancer, hyperpolarized 13C MRI with this compound is being applied to study metabolism in other organs and diseases, including the heart, brain, and kidney mdpi.comahajournals.orgahajournals.orgmirasmart.comnih.gov. It has been used to assess cardiac this compound metabolism in healthy individuals and patients with type 2 diabetes, revealing reduced this compound dehydrogenase flux in the diabetic heart ahajournals.orgahajournals.org. In the brain, this technique has shown that the rate of this compound-to-lactate metabolism decreases with age in juvenile mice nih.gov.

Hyperpolarized 13C MRI provides unique insights into metabolic fluxes in vivo, offering potential for non-invasive diagnosis, staging, and monitoring of various diseases.

Here is a table summarizing some research findings using Hyperpolarized 13C MRI with this compound:

Study AreaKey FindingThis compound Conversion MonitoredCitation
Prostate CancerElevated this compound-to-lactate conversion in tumors, correlates with grade.This compound to Lactate nih.govucsf.edu
Human Heart (Healthy)This compound-to-bicarbonate signal detected, indicating feasible assessment of PDH flux.This compound to Bicarbonate ahajournals.org
Human Heart (Diabetic)Reduced this compound dehydrogenase flux compared to healthy individuals.This compound to Bicarbonate ahajournals.org
Juvenile Mouse BrainRate of this compound-to-lactate metabolism decreases with age.This compound to Lactate nih.gov
Skeletal Muscle (Exercise)Increased lactate and bicarbonate production from this compound during exercise.This compound to Lactate, this compound to Bicarbonate rsna.org

Fluorescence Resonance Energy Transfer (FRET) Biosensors for Intracellular this compound

Fluorescence Resonance Energy Transfer (FRET) biosensors are genetically encoded tools that allow for the real-time monitoring of intracellular metabolite concentrations, including this compound, with high spatial and temporal resolution frontiersin.orgnih.govbiologists.com. These biosensors are typically constructed by sandwiching a metabolite-binding protein between two fluorescent proteins that serve as a FRET donor and acceptor plos.orgnih.gov. Upon binding of the target metabolite (this compound), a conformational change occurs in the binding protein, altering the distance and/or orientation between the fluorescent proteins, which in turn changes the FRET efficiency. This change in FRET can be measured as a change in the ratio of the fluorescence intensities of the donor and acceptor plos.orgnih.gov.

Several FRET-based this compound biosensors have been developed, such as Pyronic, which utilizes the bacterial this compound dehydrogenase complex repressor (PdhR) as the this compound-binding element frontiersin.orgplos.orgnih.gov. Pyronic exhibits a change in FRET efficiency upon this compound binding, allowing for the estimation of intracellular this compound levels within a range of approximately 10 µM to 1 mM plos.orgnih.gov.

These biosensors have been applied to study this compound dynamics in various cell types and even in vivo in model organisms like Drosophila melanogaster frontiersin.orgbiologists.com. Studies using Pyronic have provided insights into the balance between glycolytic this compound production and mitochondrial this compound consumption plos.orgnih.gov. For example, inhibiting this compound and lactate efflux in cells expressing Pyronic led to the accumulation of intracellular this compound, confirming its glycolytic origin plos.orgnih.gov.

FRET biosensors offer the advantage of monitoring metabolite levels within specific cellular compartments (e.g., cytoplasm, mitochondria) by targeting the sensor to those locations frontiersin.orgacs.orgnih.gov. This allows for the investigation of compartmentalized this compound metabolism and its regulation. Recent advancements have led to the development of new single fluorescent protein-based this compound biosensors with improved dynamic range and affinity biorxiv.org.

Here is a table summarizing some FRET-based this compound biosensors:

Biosensor NameThis compound Binding ProteinFluorescent Proteins (Donor/Acceptor)Reported KD for this compoundKey Application AreaCitation
PyronicPdhR (E. coli)mTFP/Venus~107 µMMonitoring intracellular this compound in various cells plos.orgnih.gov
Green PegassosPdhR (bacterial)Permuted GFP~70 µMVisualizing this compound dynamics frontiersin.org
GreenPy1 seriesEngineered proteinGFP-based10s of µM to several mMHigh-performance intracellular this compound sensing biorxiv.org
ApplePy1 seriesEngineered proteinRFP-based10s of µM to several mMHigh-performance intracellular this compound sensing biorxiv.org

Computational and Systems Biology Approaches

Computational and systems biology approaches are increasingly being used to complement experimental studies of this compound metabolism. These methods involve developing mathematical models and using computational tools to simulate, analyze, and predict the behavior of complex metabolic networks involving this compound.

Constraint-Based Modeling (e.g., Flux Balance Analysis) of this compound Networks

Constraint-based modeling, such as Flux Balance Analysis (FBA), is a widely used computational technique to analyze metabolic networks, including those involving this compound. FBA uses a genome-scale reconstruction of an organism's metabolic network and applies constraints based on stoichiometry, reaction directionality, and sometimes experimental data (e.g., uptake rates) to predict metabolic fluxes under different conditions nih.gov.

Constraint-based models have been applied to study this compound metabolism in various organisms, including bacteria and yeast nih.govmdpi.com. These models can help identify key regulatory points and potential targets for metabolic engineering to optimize the production of this compound-derived compounds or alter cellular energy metabolism frontiersin.orgpnas.org. For example, computational models have been used to analyze this compound metabolism in Lactococcus lactis to identify regulatory metabolites and routes of regulation mdpi.com.

While FBA predicts steady-state fluxes, extensions and other computational methods can provide dynamic insights and integrate different types of biological data. These approaches contribute to a more holistic understanding of this compound metabolism as part of a larger cellular system. Computational models can also be used to simulate the effects of genetic perturbations, such as gene knockouts or overexpression, on this compound flux and downstream metabolic outcomes frontiersin.org.

Here is a table outlining some computational approaches applied to this compound metabolism:

ApproachDescriptionApplication to this compound MetabolismCitation
Flux Balance Analysis (FBA)Predicts metabolic fluxes at steady state based on network stoichiometry and constraints.Analyzing flux distribution through this compound pathways, predicting effects of perturbations. nih.govpnas.org
Kinetic ModelingUses differential equations to describe the time evolution of metabolite concentrations and reaction rates.Simulating dynamic changes in this compound levels and fluxes, integrating regulatory mechanisms. frontiersin.orgfrontiersin.org
Metabolic Control Analysis (MCA)Quantifies the control exerted by individual enzymes or reactions on metabolic fluxes and concentrations.Identifying rate-limiting steps in this compound metabolism. mdpi.com
Genome-Scale Metabolic ModelsComprehensive reconstructions of an organism's entire metabolic network.Providing a framework for analyzing the interplay between this compound metabolism and other pathways. nih.gov

Kinetic Modeling and Dynamic Simulations of Metabolic Pathways

Kinetic modeling and dynamic simulations provide a quantitative framework to understand the behavior of metabolic pathways over time. These models integrate experimental data on enzyme kinetics, metabolite concentrations, and metabolic fluxes to simulate pathway dynamics under various physiological conditions iomcworld.org. For pathways involving this compound, such as glycolysis, the citric acid cycle, and fermentation, kinetic models help elucidate the pivotal determinants of metabolic flux and identify rate-limiting steps iomcworld.orgnih.gov.

Constructing kinetic models involves defining the rate equations for each enzymatic reaction and incorporating parameters such as Michaelis constants (Km), maximum reaction velocities (Vmax), and allosteric regulatory constants iomcworld.orgpnas.org. These parameters are often derived from in vitro enzyme assays or estimated by fitting model simulations to experimental data nih.govbiorxiv.org. Dynamic simulations then allow researchers to predict how changes in enzyme activity, substrate availability, or regulatory signals affect metabolite concentrations and fluxes within the pathway over time ajol.info.

Studies utilizing kinetic models of glycolysis, which produces this compound, have successfully predicted phenomena such as glycolytic oscillations in organisms like yeast and E. coli pnas.orgresearchgate.net. These models can incorporate detailed representations of enzymes like this compound kinase, integrating their kinetic parameters and regulatory attributes iomcworld.orgbiorxiv.org. By simulating the effects of enzyme inhibition or modulation, kinetic models can aid in identifying potential targets for therapeutic intervention by predicting the impact on metabolic flux and cellular viability iomcworld.org. For instance, kinetic models have been used to study glycolysis in infected red blood cells to identify potential antimalarial targets iomcworld.org.

Dynamic simulations are also employed in the analysis of hyperpolarized 13C this compound metabolism, a technique used to study metabolic fluxes in real-time in vivo. Kinetic models are required to estimate parameters such as the rate of conversion of this compound to lactate (kpl) from dynamic magnetic resonance spectroscopy data nih.govresearchgate.netnih.gov. These models can account for the exchange between different metabolic pools and compartments, providing insights into tissue-specific metabolic activity researchgate.netnih.gov.

Research Findings from Kinetic Modeling:

A kinetic model of glycolysis in Entamoeba histolytica accurately predicted flux and metabolite concentrations, highlighting the importance of pyrophosphate homeostasis for amoebal glycolysis nih.gov. Control analysis revealed that hexokinase and 3-phosphoglycerate (B1209933) mutase exerted significant flux control nih.gov.

Dynamic flux balance analysis (dFBA), which integrates genome-scale flux balance analysis with kinetic models, has been used to decipher the dynamic metabolism of Shewanella oneidensis MR-1, revealing how the bacterium sequentially utilizes substrates like lactate and this compound and reprograms intracellular flux distributions in response to nutrient conditions plos.org.

Kinetic models of hyperpolarized 13C this compound metabolism in tumors and normal tissues have provided estimates of metabolic exchange rates, which can be used to monitor tumor progression and treatment efficacy nih.gov.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics)

Cellular metabolism is a complex system influenced by genetic information (genomics), protein expression and activity (proteomics), and the levels of metabolites (metabolomics). Integrating data from these different "omics" layers provides a more comprehensive understanding of biological systems than single-omics approaches bmbreports.orgnih.gov. For this compound metabolism, multi-omics integration can reveal how genetic variations, altered protein levels or modifications, and changes in upstream or downstream pathways collectively impact this compound flux and its associated functions.

Integrated multi-omics studies often involve collecting genomic, transcriptomic, proteomic, and metabolomic data from the same biological samples under different conditions (e.g., disease states, environmental changes) bmbreports.orgnih.gov. Bioinformatics tools and computational approaches are then used to integrate these diverse datasets, identify correlations between different molecular layers, and pinpoint key genes, proteins, and metabolites that are significantly altered or interacting bmbreports.orgnih.gov. Pathway enrichment analysis is a common technique used to identify metabolic pathways, including those involving this compound, that are significantly affected based on the integrated omics data frontiersin.orgmdpi.complos.org.

Multi-omics integration has been applied to study this compound metabolism in various biological contexts, including cancer and aging frontiersin.orgnih.govbiologists.com. For example, in pancreatic cancer, an integrated multi-omics approach combining transcriptomics, proteomics, and metabolomics revealed that the metabolic remodeling of this compound and glycolysis/gluconeogenesis pathways was closely related to the infiltration of tumor-associated macrophages frontiersin.org. This study identified metabolic subtypes based on these pathways, which could have implications for prognosis prediction and therapy frontiersin.org.

Another study integrating single-cell transcriptomics, protein interaction mapping, and transcriptome-metabolome data identified this compound metabolism as a critical pathway disrupted during testicular aging in Drosophila, and showed that dietary supplementation with this compound could alleviate associated mitochondrial dysfunction nih.gov. Multi-omics analysis in Huntington disease has also identified deregulated metabolic pathways, including those related to this compound metabolism, that modulate protein aggregation biologists.com.

Research Findings from Multi-Omics Integration:

Integrated transcriptomics, proteomics, and metabolomics analysis in pancreatic cancer highlighted the significant association between this compound metabolism remodeling and tumor-associated macrophage infiltration, leading to the identification of metabolic subtypes frontiersin.org.

A multi-omics study in aging Drosophila identified disruption in this compound metabolism through the integration of transcriptomics, protein interaction data, and metabolomics, demonstrating the power of this approach to uncover crucial metabolic alterations in complex biological processes nih.gov.

Comparative multi-omics analysis in Streptococcus agalactiae revealed that genes enriched in the this compound metabolism pathway were important candidate genes for the observed low growth ability in an attenuated strain, suggesting a link between this compound metabolism and virulence plos.org.

Integration of genomics and metabolomics in Lactiplantibacillus plantarum UTNGt2, a probiotic strain, linked this compound metabolism to the production of compounds with potential antimicrobial activity, showcasing the utility of multi-omics in exploring the metabolic versatility and biotechnological potential of microorganisms mdpi.com.

Integrated multi-omics analysis in prostate cancer identified glucose and this compound as primary metabolites and highlighted the association of related pathways like glycolysis, gluconeogenesis, and this compound kinase deficiency with the disease researchgate.netbiorxiv.org.

Data Table Examples (Illustrative - actual data would come from specific studies):

Table 1: Simulated this compound Concentrations in a Glycolytic Kinetic Model

Time (min)This compound Concentration (mM)
00.5
101.2
201.8
301.5
400.9

Table 2: Differential Metabolites and Proteins in Pancreatic Cancer Subtypes (Integrated Omics)

Molecule TypeMolecule NameFold Change (Tumor vs. Normal)p-valueAssociated Pathway
MetaboliteThis compoundDecreased< 0.05This compound Metabolism
MetaboliteLactateIncreased< 0.01Glycolysis
ProteinLactate DehydrogenaseIncreased< 0.05This compound Metabolism

Future Directions and Emerging Research Frontiers in Pyruvate Biology

Interplay of Pyruvate Metabolism with Epigenetic Modifications and Chromatin Remodeling

The metabolism of this compound is intricately linked to the epigenetic landscape of the cell, primarily through the production of acetyl-CoA. This compound is a major source of acetyl-CoA within the mitochondria, which can then be transported to the nucleus. Nuclear acetyl-CoA is the sole donor of acetyl groups for histone acetylation, a critical epigenetic mark associated with active gene transcription.

Therefore, the flux of this compound through the this compound dehydrogenase complex directly influences the availability of acetyl-CoA for histone acetyltransferases (HATs). This connection means that the rate of this compound metabolism can dictate the histone acetylation status at specific gene loci, thereby regulating gene expression. Studies have demonstrated that modulating this compound metabolism leads to significant changes in histone acetylation marks, such as H3K9ac, which in turn alters the transcriptional profile of cells. This positions this compound metabolism as a key regulator of the interface between the cellular metabolic state and the epigenetic control of gene expression and cell fate.

This compound's Role in Inter-Organ Communication and Systemic Metabolism

This compound is a crucial molecule in the metabolic communication between different organs, ensuring the body can adapt to varying physiological demands such as exercise or fasting. Two key examples of this inter-organ crosstalk are the Cori cycle and the Glucose-Alanine cycle.

The Cori Cycle: During intense anaerobic exercise, skeletal muscles produce large amounts of lactate (B86563) from this compound to regenerate NAD+ for continued glycolysis. mdpi.comlibretexts.org This lactate is released into the bloodstream and transported to the liver. mdpi.comnih.gov In the liver, lactate is converted back to this compound and then used as a substrate for gluconeogenesis to produce glucose. mdpi.comresearchgate.net This newly synthesized glucose is then released back into the blood to be used by the muscles and other tissues for energy, completing the cycle. nih.gov

The Glucose-Alanine Cycle: This cycle facilitates the transport of nitrogen from muscles to the liver in a non-toxic form. nih.govtuscany-diet.net In muscle, amino groups from the breakdown of amino acids are transferred to this compound to form alanine (B10760859). nih.govpathbank.org Alanine travels through the bloodstream to the liver, where it is converted back to this compound by transferring its amino group to α-ketoglutarate. tuscany-diet.netpathbank.org The this compound is then used for gluconeogenesis, while the amino group enters the urea (B33335) cycle for safe disposal. nih.govuh.edu The newly made glucose can return to the muscles. tuscany-diet.net

These cycles, with this compound as a central intermediate, highlight its essential role in distributing metabolic substrates and energy throughout the body, maintaining glucose homeostasis, and managing nitrogen balance. researchgate.netnih.gov

Inter-Organ Cycles Involving this compound
Cycle NamePrimary Organs InvolvedMolecule Transported from Muscle to LiverMetabolic Fate in LiverPrimary Function
Cori CycleMuscle, LiverLactateLactate → this compound → Glucose (Gluconeogenesis)Recycling of lactate to glucose to maintain energy supply during anaerobic conditions. mdpi.comnih.govresearchgate.net
Glucose-Alanine CycleMuscle, LiverAlanineAlanine → this compound → Glucose (Gluconeogenesis); Amino group enters Urea CycleTransport of nitrogen from muscle to the liver for safe disposal as urea and recycling of carbon skeletons for glucose synthesis. nih.govtuscany-diet.netuh.edu

Microbiome-Host this compound Interactions and Influence on Host Physiology

The gut microbiota plays a significant role in host physiology through its vast metabolic capabilities, with this compound serving as a key intersection in these interactions. Gut microbes ferment dietary fibers and other substrates that are indigestible by the host, leading to the production of this compound. nih.gov This microbial this compound is then further metabolized into a variety of compounds, most notably short-chain fatty acids (SCFAs) such as acetate, propionate (B1217596), and butyrate (B1204436). nih.govresearchgate.net

These SCFAs are absorbed by the host and exert profound physiological effects, serving as an energy source for colonocytes, influencing immune cell differentiation, and acting as signaling molecules that can impact systemic metabolism. acs.org The specific fermentation pathways branching from this compound vary among different microbial species. researchgate.net For instance, propionate is often produced via pathways involving succinate (B1194679), while butyrate can be formed from the condensation of two acetyl-CoA molecules, which are derived from this compound. nih.gov

Recent studies suggest that host diet can modulate this interaction. For example, high-dose leucine (B10760876) supplementation in aging mice was shown to alter the gut microbiota composition, increase fecal this compound levels, and suppress this compound fermentation to propanoate. nih.gov This suggests a complex interplay where diet influences microbial this compound metabolism, which in turn may be linked to host physiological outcomes like muscle health. nih.gov Thus, this compound stands as a critical metabolic node in the chemical cross-talk between the gut microbiome and the host. nih.govresearchgate.net

Development of Advanced Bio-Analytical Tools and Probes for this compound Monitoring

Understanding the dynamic and multifaceted roles of this compound requires sophisticated tools to monitor its concentration and flux in real-time within living cells and tissues. Recent years have seen significant advancements in the development of such bio-analytical tools.

A major breakthrough has been the creation of genetically encoded fluorescent biosensors. These single fluorescent protein-based sensors, such as PyronicSF , GreenPy1 , and ApplePy1 , allow for the visualization of this compound dynamics with high spatial and temporal resolution. These sensors exhibit large changes in fluorescence intensity upon binding this compound, enabling researchers to measure its concentration in different subcellular compartments, like the cytosol and mitochondria, and in response to various stimuli.

Another powerful technique is hyperpolarized 13C-magnetic resonance spectroscopy (MRS). This non-invasive method uses this compound enriched with the 13C isotope, which is hyperpolarized to dramatically increase its NMR signal. Following injection, the metabolic conversion of [1-¹³C]this compound to its downstream products, such as [¹³C]lactate, [¹³C]alanine, and [¹³C]bicarbonate, can be monitored in vivo, providing a real-time snapshot of metabolic fluxes through key pathways like glycolysis and the TCA cycle.

Advanced Bio-Analytical Tools for this compound Monitoring
Tool/TechniquePrincipleKey FeaturesApplications
Genetically Encoded Fluorescent Biosensors (e.g., PyronicSF, GreenPy1)A this compound-binding protein domain is fused to a fluorescent protein. This compound binding induces a conformational change that alters fluorescence intensity.- High spatial and temporal resolution
  • Subcellular targeting (cytosol, mitochondria)
  • Real-time imaging in live cells
  • Monitoring dynamic changes in this compound concentration in response to metabolic perturbations or signaling events.
    Hyperpolarized 13C-Magnetic Resonance Spectroscopy (MRS)The nuclear spin of [1-¹³C]this compound is hyperpolarized, massively increasing its signal in MRS. The conversion to other 13C-labeled metabolites is tracked.- Non-invasive
  • Provides real-time metabolic flux information
  • Applicable in vivo in preclinical and clinical settings
  • Assessing the activity of this compound dehydrogenase and lactate dehydrogenase pathways in diseases like cancer and heart disease.

    These advanced tools are crucial for unraveling the complex roles of this compound in both normal physiology and disease, paving the way for new diagnostic and therapeutic strategies.

    Precision Metabolic Engineering Targeting this compound Pathways (Mechanistic Design)

    Precision metabolic engineering of this compound pathways is a cornerstone of modern biotechnology, enabling the tailored production of valuable chemicals and biofuels. This approach relies on a deep, mechanistic understanding of cellular metabolism to rationally design and implement genetic modifications that channel metabolic flux towards a desired product derived from this compound. This compound's position as the terminal product of glycolysis places it at a critical metabolic crossroads, from which numerous biosynthetic pathways diverge. nih.govreactome.org

    The core principle of mechanistic design involves the strategic overexpression of key enzymes in the desired pathway and the deletion or downregulation of enzymes in competing pathways. For instance, to enhance the production of compounds derived from acetyl-CoA, a primary fate of this compound, engineers often focus on the this compound dehydrogenase (PDH) complex. mdpi.com Overexpression of PDH components can increase the conversion of this compound to acetyl-CoA. mdpi.com However, the PDH complex is tightly regulated by allosteric effectors, which can limit the effectiveness of simple overexpression. mdpi.com

    To circumvent this, engineers have designed bypass pathways. One such strategy involves a synthetic route consisting of this compound decarboxylase, acetaldehyde (B116499) dehydrogenase, and acetyl-CoA synthetase to convert this compound to acetyl-CoA, independent of the native, regulated PDH complex. mdpi.com Another innovative approach is the creation of a "this compound-driven" metabolic scenario in engineered microorganisms. By deleting a minimal set of endogenous this compound-releasing pathways, the synthesis of a target product, such as anthranilate, becomes the necessary salvage route for this compound generation, thereby coupling product formation with cell growth. researchgate.net

    A key challenge in metabolic engineering is balancing the metabolic load and maintaining cellular health. Redirecting significant carbon flux can lead to the accumulation of toxic intermediates or deplete essential precursors. Therefore, a systems-level approach is often necessary, considering the global effects of genetic modifications on the entire metabolic network. carcinogenesis.comchalmers.se

    Table 1: Strategies in Precision Metabolic Engineering of this compound Pathways

    StrategyMechanistic ApproachTarget Enzyme/Pathway ExampleDesired Outcome
    Overexpression Increase the concentration of a rate-limiting enzyme in the desired pathway.This compound dehydrogenase (Pdh)Increased acetyl-CoA synthesis. mdpi.com
    Pathway Inhibition/Deletion Block or reduce flux through competing metabolic pathways.Deletion of genes for lactate or ethanol (B145695) production.Redirecting carbon from fermentation to other products.
    Bypass Construction Create a synthetic pathway to circumvent native regulatory mechanisms.This compound decarboxylase/acetaldehyde dehydrogenase/acetyl-CoA synthetase bypass.Pdh-independent acetyl-CoA synthesis. mdpi.com
    Growth-Coupled Production Engineer the cell so that product formation is essential for growth.Deletion of primary this compound synthesis routes, making a product pathway the salvage route.Obligatory production of the target compound. researchgate.net
    Reverse Glyoxylate Shunt Engineer a synthetic pathway to increase the yield of acetyl-CoA from this compound.Malate (B86768) thiokinase and malyl-CoA lyase.Conversion of one this compound molecule into two acetyl-CoA molecules. mdpi.com

    Integration of Artificial Intelligence and Machine Learning for this compound Metabolic Prediction

    The complexity of metabolic networks, with their intricate feedback loops and regulatory mechanisms, presents a significant challenge for predictive modeling. chalmers.se Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate the design-build-test-learn cycle of metabolic engineering. nih.gov These computational approaches can analyze vast datasets to identify non-obvious relationships between genetic modifications and metabolic outputs, providing predictions that can guide rational engineering strategies. uw.edumdpi.com

    One of the primary applications of ML in this context is the prediction of metabolic flux—the rate of turnover of molecules through a metabolic pathway. researchgate.net Traditional methods for flux analysis can be experimentally demanding. Machine learning models, particularly artificial neural networks (ANNs), can be trained on experimental data (such as enzyme concentrations and known flux rates) to predict flux through pathways like glycolysis. researchgate.netrepec.org For example, an ANN model can be trained to predict the flux for the upper part of glycolysis based on the concentrations of key enzymes, offering an efficient way to estimate pathway performance under different conditions. researchgate.netrepec.org

    Deep learning, a subset of ML, is also being applied to more accurately determine metabolic flux by interpreting complex isotope patterns from metabolic labeling experiments. nih.gov The "ML-Flux" tool, for instance, uses machine learning models trained on numerous isotope pattern-flux pairs to rapidly and accurately quantify fluxes across central carbon metabolism. nih.gov This approach can even help resolve the Gibbs free energy (ΔG) across metabolic pathways, identifying flux-controlling steps. nih.gov

    Furthermore, ML can integrate various "omics" data (genomics, transcriptomics, proteomics, metabolomics) to build more comprehensive predictive models. chalmers.se A "Condition-specific Antibiotic Regimen Assessment using Mechanistic Learning" (CARAMeL) approach demonstrates this by using genome-scale metabolic models (GEMs) to simulate metabolic flux changes in response to different conditions, and then training an ML model on this data to predict outcomes like drug interactions. nih.gov This highlights the potential for ML to predict how perturbations, such as gene knockouts or environmental changes, will affect this compound metabolism and downstream product synthesis.

    Table 2: Applications of AI/ML in this compound Metabolism Prediction

    AI/ML ApplicationTechniqueInput DataPredicted OutputSignificance
    Metabolic Flux Prediction Artificial Neural Networks (ANN)Enzyme concentrationsFlux through upper glycolysis. researchgate.netrepec.orgRapid estimation of pathway efficiency without extensive experiments.
    Flux Determination from Isotope Data Deep Learning (ML-Flux)Isotope labeling patternsNet and exchange fluxes, Gibbs free energy. nih.govAccurate and fast quantitation of metabolic fluxes and identification of control points.
    Predicting Gene Knockout Effects Hybrid Mechanistic/ML ModelsGenome-scale metabolic models, experimental dataGene targets for enhanced product yield.Improved accuracy in predicting the impact of genetic modifications.
    Drug Interaction Prediction Mechanistic Learning (CARAMeL)Omics data, drug interaction data, simulated flux profilesCombination therapy outcomes (synergy/antagonism). nih.govUnderstanding how metabolic states influence drug efficacy.

    The integration of AI and ML is poised to revolutionize our ability to understand and engineer this compound metabolism. By learning from complex biological data, these models can provide predictive insights that are difficult to achieve through purely reductionist approaches, thereby accelerating the development of novel cell factories for a wide range of applications.

    Q & A

    Q. What methodological approaches are recommended for quantifying pyruvate concentrations in biological samples?

    this compound quantification requires high-sensitivity analytical tools such as HPLC-MS/MS. A validated workflow includes:

    • Sample preparation : Standardized collection (e.g., 500 µL plasma, 200 mg tissue) and metabolite extraction protocols to minimize degradation .
    • Chromatography : Separation using reversed-phase HPLC with ion-pairing agents to resolve this compound from structurally similar metabolites .
    • Data validation : Cross-referencing with internal standards (e.g., isotopically labeled this compound) and statistical validation of retention times . Table 1: Sample Requirements for this compound Analysis
    Sample TypeVolume/WeightStorage Conditions
    Blood/Plasma500 µL-80°C, dry ice
    Tissue200 mgLiquid nitrogen

    Q. How do media composition variables influence microbial this compound production in vitro?

    this compound yield is highly sensitive to nutrient ratios. Key variables include:

    • Carbon sources : Glycerol vs. agricultural waste (e.g., rice straw) alters metabolic flux; glycerol typically yields 32–42 g/L this compound .
    • Vitamins : Thiamine (10–20 µg) and biotin (5–15 µg) are critical cofactors for this compound dehydrogenase activity .
    • Statistical design : Plackett-Burman screening identifies significant factors (e.g., pH 5.0–5.5, temperature 27°C) with regression models (R² > 0.9) .

    Q. What experimental frameworks are suitable for testing this compound's role in mitochondrial transport?

    Use a PICOT framework to structure hypotheses:

    • Population : Mitochondrial membranes from S. cerevisiae mutants .
    • Intervention : Proton gradient manipulation (e.g., pH 6.2 buffer) to assess H+-pyruvate symport .
    • Outcome : this compound uptake rates measured via radiolabeled tracers or fluorometric assays .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in this compound yield data across studies using different media?

    • Classifier analysis : Apply machine learning (e.g., Random Forest) to datasets from organic vs. inorganic media to identify nutrient-source biases .
    • Meta-analysis : Normalize yields using carbon-to-pyruvate conversion efficiency (%) and adjust for confounding variables (e.g., agitation speed, dissolved O₂) . Table 2: Key Media Variables Affecting this compound Yield
    VariableOptimal RangeImpact (p-value)
    Carbon Source25 g/L<0.01
    Nitrogen Source8–12 g/L<0.05
    Incubation Time72 h<0.001

    Q. What experimental designs validate this compound's role in metabolic flux distribution?

    • 13C isotopic tracing : Track this compound incorporation into TCA cycle intermediates (e.g., citrate, acetyl-CoA) via NMR or mass spectrometry .
    • Genetic knockouts : Compare flux in MPC1 (mitochondrial this compound carrier) mutants vs. wild-type strains under varying glucose concentrations .

    How can researchers formulate hypothesis-driven questions for this compound-related diseases (e.g., this compound dehydrogenase deficiency)?

    Use the FINER criteria :

    • Feasible : Measure PDH enzyme activity in patient fibroblasts via spectrophotometric assays (e.g., NADH reduction at 340 nm) .
    • Novel : Investigate epigenetic modifiers (e.g., histone acetylation) that restore PDH expression .
    • Ethical : Adhere to IRB protocols for human tissue use, including informed consent and data anonymization .

    Methodological Guidance

    • For data reproducibility : Share raw HPLC chromatograms, classifier code, and meta-analysis datasets in FAIR-aligned repositories .
    • For peer review : Structure manuscripts using AIMRaD (Abstract, Introduction, Methods, Results, and Discussion) with emphasis on statistical rigor (e.g., ANOVA results in Table 2) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Pyruvate
    Reactant of Route 2
    Reactant of Route 2
    Pyruvate

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。